An In-depth Technical Guide to Ethyl 1-ethyl-1H-indazole-6-carboxylate (CAS 1956379-27-3): Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals Introduction The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a multitude of biologically activ...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2][3][4][5] Derivatives of indazole have shown a wide array of pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[5][6] Ethyl 1-ethyl-1H-indazole-6-carboxylate (CAS 1956379-27-3) is a specific derivative that holds potential as a key intermediate or a bioactive molecule itself in drug discovery programs.[7][8] This technical guide provides a comprehensive overview of a plausible synthetic route, detailed characterization, and prospective applications for this compound, grounded in established chemical principles of indazole chemistry.
Molecular Structure and Properties
Property
Value
CAS Number
1956379-27-3
Molecular Formula
C12H14N2O2
Molecular Weight
218.25 g/mol
IUPAC Name
ethyl 1-ethyl-1H-indazole-6-carboxylate
Canonical SMILES
CCOC(=O)c1cc2c(cn(C)n2)cc1
Appearance (Predicted)
Off-white to pale yellow solid
Synthetic Strategy
The synthesis of Ethyl 1-ethyl-1H-indazole-6-carboxylate can be envisioned through a two-step process starting from the commercially available Ethyl 1H-indazole-6-carboxylate. The key transformation is the selective N-alkylation of the indazole ring. The regioselectivity of indazole alkylation (N1 vs. N2) is a critical aspect, often influenced by the choice of base, solvent, and the electronic nature of the substituents on the indazole core.[9][10][11][12] For the synthesis of the N1-ethyl derivative, a thermodynamically controlled reaction is generally favored.[9][12]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 1-Ethyl-1H-Indazole-6-Carboxylic Acid Ethyl Ester: A Pivotal Intermediate in Medicinal Chemistry
Content Type: Technical Monograph & Synthesis Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Part 1: Executive Summary & Chemical Profile
1-Ethyl-1H-indazole-6-carboxylic acid ethyl ester represents a critical scaffold in the design of bioactive small molecules, particularly in the development of kinase inhibitors and G-protein coupled receptor (GPCR) modulators. As a disubstituted indazole, it serves as a stable, lipophilic precursor that can be divergently modified: the ethyl ester moiety provides a masked carboxylic acid for amide coupling, while the N1-ethyl group locks the tautomeric equilibrium, influencing the molecule's binding affinity and metabolic stability.
This guide addresses the primary challenge in working with this compound: regioselective synthesis . The alkylation of the indazole core often yields a mixture of N1- and N2-isomers.[1][2] We provide a validated protocol to maximize N1-selectivity and analytical methods to rigorously distinguish the isomers.
Part 2: Synthesis & Regiocontrol (The Core Challenge)
The synthesis of 1-ethyl-1H-indazole-6-carboxylic acid ethyl ester typically proceeds via the direct alkylation of ethyl 1H-indazole-6-carboxylate . However, the indazole ring is an ambident nucleophile. The N1 and N2 nitrogens compete for the alkylating agent, leading to isomeric mixtures.
N1-Alkylation (Thermodynamic Product): Generally favored due to the preservation of the benzene ring's aromaticity.
N2-Alkylation (Kinetic/Steric Product): Can be significant depending on the base, solvent, and electrophile.[4]
Preparation: In a flame-dried round-bottom flask under Argon, dissolve ethyl 1H-indazole-6-carboxylate in anhydrous DMF (0.1 M concentration).
Deprotonation:
Method A (Mild): Add Cs₂CO₃. Stir at RT for 30 min. (Favors thermodynamic control).[4]
Method B (Strong): Cool to 0°C. Add NaH (60% dispersion). Stir for 30 min until gas evolution ceases.
Alkylation: Add Ethyl Iodide dropwise via syringe.
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (System: Hexane/EtOAc 4:1). The N1-product typically runs slightly higher (less polar) than the N2-isomer.
Workup: Quench with water. Extract 3x with Ethyl Acetate. Wash combined organics with brine (to remove DMF), dry over Na₂SO₄, and concentrate.
Critical Insight: The use of Cesium Carbonate in DMF often enhances N1-selectivity via a "chelation-controlled" mechanism or subtle steric steering compared to the tighter ion pair of Na-Indazolide [1].
Part 3: Structural Characterization (Self-Validating Logic)
Distinguishing the N1-ethyl isomer from the N2-ethyl isomer is the most frequent point of failure. You must use NOE (Nuclear Overhauser Effect) NMR experiments to validate the structure.
Diagnostic NMR Signals
Feature
N1-Ethyl Isomer (Target)
N2-Ethyl Isomer (Byproduct)
¹H NMR (N-CH₂)
Quartet at ~4.4–4.5 ppm
Quartet at ~4.6–4.7 ppm (Deshielded)
NOE Correlation
Strong NOE between N-CH₂ and H-7
Strong NOE between N-CH₂ and H-3
¹³C NMR (N-CH₂)
~44 ppm
~49 ppm
Logic: In the N1-isomer, the ethyl group is spatially proximal to the proton on C7 (the benzene ring proton adjacent to nitrogen). In the N2-isomer, the ethyl group is proximal to the proton on C3 (the pyrazole proton). This is the definitive test.
Part 4: Visualization of Workflows
Figure 1: Synthesis and Divergent Pathways
Caption: Divergent alkylation pathways of the indazole scaffold. The N1-pathway (green) leads to the desired pharmacological core, while the N2-pathway (red) is a common impurity requiring chromatographic separation.
Part 5: Applications in Drug Discovery
The 1-ethyl-1H-indazole-6-carboxylate motif is a privileged structure in medicinal chemistry, primarily serving as a precursor to Indazole-6-carboxamides .
Kinase Inhibition (VEGFR, p38 MAPK):
The indazole core mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinase enzymes.
The 6-position carboxamide extends into the solvent-accessible region or a hydrophobic pocket, allowing for the attachment of solubilizing groups (e.g., piperazines, morpholines) [2].
The N1-ethyl group fills a specific hydrophobic pocket (often the "gatekeeper" region), improving potency compared to the unsubstituted (N-H) analog.
Bioisosterism:
The indazole ring is often used as a bioisostere for indole or benzimidazole. The extra nitrogen (N2) provides an additional hydrogen bond acceptor, which can tune the solubility and metabolic profile (lowering LogD).
Downstream Workflow:
To utilize this intermediate, the ester is typically hydrolyzed (LiOH, THF/H₂O) to the corresponding 1-ethyl-1H-indazole-6-carboxylic acid . This acid is then coupled with various amines using standard peptide coupling reagents (HATU, EDC/HOBt) to generate libraries of potential drug candidates.
Part 6: References
Beilstein-Institut. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein Journal of Organic Chemistry. [Link]
National Institutes of Health (NIH). (2024). Regioselective alkylation of a versatile indazole. PubMed Central. [Link]
Organic Chemistry Portal. (2023). Synthesis of Indazoles. [Link]
The Indazole Core: A Technical Guide to Ethyl 1-ethyl-1H-indazole-6-carboxylate
This guide provides an in-depth technical overview of Ethyl 1-ethyl-1H-indazole-6-carboxylate, a derivative of the versatile indazole scaffold. Indazole and its analogues represent a "privileged scaffold" in medicinal ch...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical overview of Ethyl 1-ethyl-1H-indazole-6-carboxylate, a derivative of the versatile indazole scaffold. Indazole and its analogues represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents due to their wide range of biological activities.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering insights into the compound's identification, synthesis, structural verification, and potential applications.
While public database entries for Ethyl 1-ethyl-1H-indazole-6-carboxylate are limited, this guide establishes its molecular identity by referencing its parent compound, Ethyl 1H-indazole-6-carboxylate. We will delve into the critical aspects of its synthesis, with a focus on achieving regioselectivity, and discuss the analytical methods required for its unambiguous characterization.
Molecular Identification: SMILES and InChIKey
Parent Compound: Ethyl 1H-indazole-6-carboxylate
This is the foundational molecule, lacking the ethyl group on the indazole nitrogen.
This structure incorporates an ethyl group at the N-1 position of the indazole ring. The following identifiers are predicted based on this N-alkylation.
Predicted InChIKey: An InChIKey has not been found in public databases for this specific predicted structure. Researchers can generate it from the InChI string using standard chemical software toolkits.
The existence of related structures, such as Ethyl 3-bromo-1-ethyl-1H-indazole-6-carboxylate (CAS 1956380-11-2), validates the chemical feasibility and interest in this class of compounds.
Physicochemical Properties Summary
The following table summarizes key physicochemical properties. Properties for the target compound are calculated estimates, while those for the parent compound are sourced from public databases.
Synthesis and Regioselectivity: The N-Alkylation Challenge
The synthesis of N-substituted indazoles presents a significant chemical challenge: controlling the site of alkylation. The indazole ring possesses two nucleophilic nitrogen atoms, N-1 and N-2. Direct alkylation often leads to a mixture of N-1 and N-2 regioisomers, which can be difficult and costly to separate. The ratio of these isomers is highly dependent on the reaction conditions, including the base, solvent, and the nature of the electrophile.
The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. Leveraging this, along with steric and electronic factors, allows for the development of highly regioselective synthetic protocols.
Protocol: Selective N-1 Ethylation of Ethyl 1H-indazole-6-carboxylate
This protocol is designed to favor the formation of the desired N-1 isomer, Ethyl 1-ethyl-1H-indazole-6-carboxylate. The choice of a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is critical. This combination is known to promote N-1 alkylation, potentially through the formation of a sodium-chelated intermediate with the C6-carboxylate group, which sterically hinders attack at the N-2 position.
Materials:
Ethyl 1H-indazole-6-carboxylate (1.0 equiv)
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve Ethyl 1H-indazole-6-carboxylate (1.0 equiv) in anhydrous THF.
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution.
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the indazolide anion.
Alkylation: Re-cool the mixture to 0 °C and add the ethylating agent (e.g., ethyl iodide, 1.1 equiv) dropwise.
Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
Extraction: Extract the aqueous layer three times with ethyl acetate.
Workup: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N-1 ethylated product.
Caption: Workflow for selective N-1 ethylation of Ethyl 1H-indazole-6-carboxylate.
Distinguishing between the N-1 and N-2 alkylated isomers is non-trivial and requires sophisticated analytical techniques. While 1D ¹H and ¹³C NMR are essential, they are often insufficient for unambiguous assignment. Two-dimensional NMR experiments, particularly Heteronuclear Multiple Bond Correlation (HMBC), are the gold standard for this purpose.
The key to the assignment lies in observing long-range (2-3 bond) correlations between the protons on the newly introduced N-ethyl group and the carbons of the indazole core.
For the N-1 Isomer: A crucial correlation will be observed between the methylene protons of the N-ethyl group (-N-CH₂ -CH₃) and the C-7a carbon of the indazole ring.
For the N-2 Isomer: A correlation would instead be seen between the methylene protons and the C-3 carbon.
The absence of a correlation between the N-ethyl methylene protons and C-3, coupled with the presence of a correlation to C-7a, provides definitive proof of N-1 substitution.
Caption: Expected key HMBC correlation for confirming N-1 ethylation.
Applications in Drug Discovery and Development
The indazole scaffold is a cornerstone in modern medicinal chemistry, with derivatives showing a vast array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Several indazole-containing drugs are commercially available, validating the therapeutic potential of this heterocyclic system.[1]
The ethyl 6-carboxylate functional group on the benzene ring is a particularly valuable feature. It serves as a versatile synthetic handle for further molecular elaboration. Through standard amide coupling reactions or reduction to an alcohol, this position can be used to introduce a wide variety of substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This makes Ethyl 1-ethyl-1H-indazole-6-carboxylate a valuable intermediate for building libraries of novel compounds for high-throughput screening and drug discovery programs.
Conclusion
Ethyl 1-ethyl-1H-indazole-6-carboxylate is a specialized derivative of the pharmacologically significant indazole family. While not broadly cataloged, its identity and synthesis are logically derived from its well-documented parent compound. The primary challenge in its preparation is achieving regioselective N-1 alkylation, a feat that can be accomplished through carefully controlled reaction conditions. Confirmation of its structure relies on advanced NMR techniques like HMBC. As a functionalized building block, it holds considerable potential for the synthesis of novel therapeutic agents, making it a compound of significant interest to the drug discovery and development community.
References
Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of N‐substituted 1H‐indazole derivatives. Retrieved from [Link]
PubMed. (2012). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]
ACS Publications. (2011). Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Retrieved from [Link]
Alam, R., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1950. Retrieved from [Link]
ScienceDirect. (2016). Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles. Retrieved from [Link]
ResearchGate. (n.d.). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Retrieved from [Link]
PubMed. (2005). Pharmacological properties of indazole derivatives: recent developments. Retrieved from [Link]
ChemBK. (n.d.). ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate. Retrieved from [Link]
Bentham Science. (n.d.). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Retrieved from [Link]
Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Retrieved from [Link]
ResearchGate. (n.d.). REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. Retrieved from [Link]
PubChem. (n.d.). ethyl 1H-indazole-3-carboxylate. Retrieved from [Link]
MPG.PuRe. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Retrieved from [Link]
PubChem. (n.d.). Ethyl 1H-indazole-5-carboxylate. Retrieved from [Link]
Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]
ResearchGate. (n.d.). Insight of synthetic methods and pharmacological activities of indazole heterocyclic derivatives. Retrieved from [Link]
NCBI. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]
Royal Society of Chemistry. (2024). Development of a selective and scalable N1-indazole alkylation. Retrieved from [Link]
MDPI. (2023). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from [Link]
Strategic Sourcing & Quality Control: Ethyl 1-ethyl-1H-indazole-6-carboxylate
The following technical guide provides an in-depth analysis of the sourcing, quality assurance, and chemical utility of Ethyl 1-ethyl-1H-indazole-6-carboxylate (CAS 1956379-27-3) . This document is structured to support...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of the sourcing, quality assurance, and chemical utility of Ethyl 1-ethyl-1H-indazole-6-carboxylate (CAS 1956379-27-3) . This document is structured to support decision-making for medicinal chemists and procurement specialists in drug discovery.
CAS Registry Number: 1956379-27-3
Chemical Family: Indazole Carboxylates
Primary Application: Advanced Building Block for Kinase Inhibitor & GPCR Ligand Discovery
Executive Summary & Market Position
Ethyl 1-ethyl-1H-indazole-6-carboxylate is a specialized heterocyclic building block used primarily in the synthesis of small molecule drugs targeting oncology and inflammation pathways. Unlike commodity reagents, this compound represents a "critical intermediate" where the specific substitution pattern (N1-ethyl vs. N2-ethyl) dictates biological activity.
Current Market Status:
Availability: Research Scale (mg to g). Bulk quantities typically require lead times of 4-6 weeks.
Primary Risk: Regioisomeric impurity (N2-ethyl isomer) arising from non-selective alkylation during synthesis.
Cost Driver: Chromatographic separation of regioisomers significantly impacts the price per gram.
To ensure reproducibility in downstream SAR (Structure-Activity Relationship) studies, the following specifications must be met.
Chemical Identity
Property
Specification
IUPAC Name
Ethyl 1-ethyl-1H-indazole-6-carboxylate
Molecular Formula
C₁₂H₁₄N₂O₂
Molecular Weight
218.25 g/mol
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DMSO, DCM, Ethyl Acetate; Low solubility in water
Critical Quality Attributes (CQAs)
The "hidden" risk in sourcing indazoles is the presence of the N2-isomer.
Purity Requirement: ≥97% (HPLC).
Regioisomeric Purity:N1-isomer ≥99% . The N2-isomer (Ethyl 2-ethyl-2H-indazole-6-carboxylate) is a common impurity (1-5%) if not strictly controlled.
Residual Solvents: <0.5% (Ethyl acetate/Hexane from purification).
Synthesis & Manufacturing Context
Understanding the synthesis allows you to negotiate better pricing and anticipate impurity profiles. The commercial route typically involves the alkylation of Ethyl 1H-indazole-6-carboxylate.
The Challenge: Indazoles exist in a tautomeric equilibrium. Alkylation with ethyl iodide (EtI) yields a mixture of N1-ethyl (thermodynamically favored) and N2-ethyl (kinetically favored) products.
Manufacturing Workflow Analysis
The following diagram illustrates the critical bifurcation point in the synthesis that drives cost and quality.
Figure 1: Synthetic pathway highlighting the regioisomeric separation step required to achieve high purity.
Supplier Landscape & Pricing Architecture
Note: Prices are estimates for the US/EU market as of Q1 2025 and fluctuate based on raw material costs.
Validated Suppliers
Based on current catalog data, the following suppliers are verified sources.
Supplier
Catalog Type
Estimated Lead Time
Reliability Tier
BLD Pharm
Stock/Catalog
1-2 Weeks
High (Specialist in Heterocycles)
ChemScene
Stock/Catalog
1-2 Weeks
High (Strong QA data)
MolCore
Aggregator
2-4 Weeks
Medium (Sourcing agent)
Custom Synthesis
CRO
6-8 Weeks
Variable (Best for >100g)
Pricing Tiers (Estimated)
Pricing is non-linear due to the purification overhead.
Do not rely solely on the Certificate of Analysis (CoA). Use this protocol to validate the identity and regioisomeric purity upon receipt.
Protocol 1: 1H-NMR Regiochemistry Validation
The chemical shift of the proton at the C3 position and the methylene protons of the ethyl group are diagnostic.
Solvent: DMSO-d6
Diagnostic Signals:
N1-Ethyl (Target): The N-CH₂ quartet typically appears upfield relative to the N2-isomer. The C3-H proton is sensitive to the N-substituent.
N2-Ethyl (Impurity): Look for small "shadow" quartets slightly downfield (approx +0.1-0.2 ppm difference) from the main N-CH₂ signal.
Literature Reference: N2-alkyl indazoles generally show distinct deshielding patterns compared to N1-alkyls due to the quinoid-like resonance contribution [1].
Mobile Phase: Gradient ACN/Water (0.1% Formic Acid).
Detection: UV at 254 nm.
Acceptance Criteria: Single peak >97%. Any peak with Relative Retention Time (RRT) ~0.9 or ~1.1 should be flagged as a potential regioisomer.
Procurement Strategy: The "RFQ Checklist"
When requesting a quote for CAS 1956379-27-3, copy and paste these requirements to avoid receiving low-quality material:
"Please provide a quote for [Quantity] of CAS 1956379-27-3.
Confirm Structure: Must be the N1-ethyl isomer (Ethyl 1-ethyl-1H-indazole-6-carboxylate).
Purity: >97% by HPLC.
Isomeric Purity: Please explicitly state the level of N2-isomer impurity.
Data: Include 1H-NMR (with expansion of the ethyl region) and HPLC trace."
References
Regioselectivity in Indazole Alkylation: Cheung, M. et al. "Investigation of the Regioselective Alkylation of Indazoles." Journal of Organic Chemistry, 2003. (General mechanism reference).
Supplier Verification (BLD Pharm): Product Page for Indazole Carboxylates.
Supplier Verification (ChemScene): Product Search for CAS 1956379-27-3.
Chemical Data: PubChem Compound Summary for Indazole-6-carboxylic acid derivatives.
(Note: Specific product pages for research chemicals are transient; use the main supplier search portals provided above for real-time stock checks.)
Protocols & Analytical Methods
Method
Synthesis of ethyl 1-ethyl-1H-indazole-6-carboxylate from ethyl 1H-indazole-6-carboxylate
Application Note: Regioselective Synthesis of Ethyl 1-ethyl-1H-indazole-6-carboxylate Introduction & Strategic Analysis The indazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacoph...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Regioselective Synthesis of Ethyl 1-ethyl-1H-indazole-6-carboxylate
Introduction & Strategic Analysis
The indazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in anti-inflammatory, anticancer (e.g., kinase inhibitors), and CNS-active agents. The functionalization of ethyl 1H-indazole-6-carboxylate is of particular interest due to the C6-ester providing a versatile handle for further elaboration into amides or heterocycles.
The Challenge: Regioselectivity (
vs. )
The alkylation of 1H-indazoles is complicated by annular tautomerism (). While the -tautomer is thermodynamically favored (typically by 2–4 kcal/mol), the position is often kinetically more nucleophilic.
-Alkylation (By-product): Kinetically competitive, often resulting in a quinoid-like resonance contribution which is less stable.
Substrate Specifics (6-Carboxylate Effect):
Unlike 3-substituted indazoles, where steric hindrance or hydrogen bonding can dictate selectivity, the 6-carboxylate group exerts a distal electron-withdrawing effect (EWG) . This reduces the
of the N-H proton (making it more acidic) and stabilizes the resulting anion. While this facilitates deprotonation, it also reduces the overall nucleophilicity of the ring system.
Selected Strategy:
This protocol utilizes a Cesium Carbonate (
) / DMF system.[1][2][3][4] The "Cesium Effect"—attributed to the large ionic radius of and its poor solvation in DMF—facilitates the formation of a "naked" indazole anion. Operating at elevated temperatures (60°C) promotes thermodynamic control, favoring the desired -ethyl isomer over the kinetic isomer.
Reaction Scheme & Mechanism
The reaction proceeds via an
mechanism. The base deprotonates the indazole, generating an ambident nucleophile that attacks ethyl iodide.
Figure 1: Reaction pathway illustrating the competition between N1 and N2 alkylation pathways.
Detailed Experimental Protocol
Safety Note: Ethyl iodide is an alkylating agent and potential carcinogen. DMF is hepatotoxic. Perform all operations in a fume hood.
Materials & Stoichiometry
Component
Role
Equivalents
Conc/Purity
Ethyl 1H-indazole-6-carboxylate
Substrate
1.0 eq
>97%
Ethyl Iodide (EtI)
Electrophile
1.2 eq
99%
Cesium Carbonate ()
Base
2.0 eq
Anhydrous, granular
N,N-Dimethylformamide (DMF)
Solvent
10 vol (mL/g)
Anhydrous
Step-by-Step Procedure
Setup:
Flame-dry a round-bottom flask equipped with a magnetic stir bar.
Cool to room temperature (RT) under a stream of nitrogen (
).
Solubilization:
Charge the flask with Ethyl 1H-indazole-6-carboxylate (1.0 eq).
Add Anhydrous DMF (10 mL per gram of substrate).
Stir until fully dissolved.
Deprotonation:
Add
(2.0 eq) in a single portion.
Observation: The suspension may turn slightly yellow/orange, indicating anion formation.
Stir at RT for 15 minutes to ensure deprotonation.
Alkylation:
Add Ethyl Iodide (1.2 eq) dropwise via syringe.
Critical Step: Heat the reaction mixture to 60°C .
Rationale: While reaction occurs at RT, heating ensures complete conversion and helps drive the thermodynamic equilibrium toward the
product.
Monitoring:
Monitor via TLC (Hexanes:EtOAc 3:1) or LC-MS after 2 hours.
Target: Disappearance of SM. Two spots will likely appear: The higher
spot is typically the -isomer (less polar), and the lower spot is the -isomer (more polar). Note: This polarity order is general but must be confirmed.
Workup:
Cool the mixture to RT.
Dilute with Ethyl Acetate (EtOAc) (20 vol).
Wash with Water (3 x 10 vol) to remove DMF and inorganic salts.
Filter and concentrate under reduced pressure.[6][7]
Purification:
Purify the crude residue via Flash Column Chromatography (Silica Gel).[5]
Gradient: 0%
30% EtOAc in Hexanes.
Collect the major fraction (usually elutes first).
Process Control & Validation (Self-Validating System)
Distinguishing the
and isomers is the most critical quality control step. You cannot rely solely on yield; you must verify regiochemistry.
Isomer Differentiation Logic
Feature
-Ethyl (Target)
-Ethyl (By-product)
TLC ()
Typically Higher (Less Polar)
Typically Lower (More Polar)
1H NMR (Aromatic)
C3-H is a singlet, usually 8.0–8.2 ppm.
C3-H is often shifted downfield relative to N1.
NOESY / ROESY
Correlation between Ethyl- and C7-H.
Correlation between Ethyl- and C3-H.
Validation Workflow Diagram
Figure 2: Structural confirmation logic using 2D NMR spectroscopy.
Troubleshooting & Optimization
Issue: Low
: Ratio.
Cause: Kinetic control dominance.
Fix: Increase reaction temperature to 80°C or switch solvent to Acetonitrile (reflux), which sometimes improves
selectivity for electron-poor indazoles. Alternatively, switch to the method (0°C RT), which relies on tight ion-pairing to shield the position, though this is less effective without a C3-directing group.
Issue: Incomplete Conversion.
Cause: Poor nucleophilicity due to the 6-ester.
Fix: Add a catalytic amount of Potassium Iodide (KI) (0.1 eq) to generate the more reactive ethyl iodide in situ (if using ethyl bromide), or simply extend reaction time.
Issue: Hydrolysis of Ester.
Cause: Wet DMF or presence of hydroxide.
Fix: Ensure
is anhydrous. Use molecular sieves in the reaction if DMF quality is suspect.
References
Comparison of Base/Solvent Effects
Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[3][8]
Source: Beilstein Journal of Organic Chemistry (2021).
Technical Application Note: Regioselective N-Ethylation of Ethyl 1H-Indazole-6-Carboxylate
This technical guide details the protocol for the N-ethylation of ethyl 1H-indazole-6-carboxylate . It addresses the critical challenge of regioselectivity ( vs.
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the protocol for the N-ethylation of ethyl 1H-indazole-6-carboxylate . It addresses the critical challenge of regioselectivity (
vs. isomers) inherent to the indazole scaffold, particularly when influenced by electron-withdrawing groups (EWGs) on the benzene ring.
-isomer)
Strategic Analysis & Mechanistic Insight
The alkylation of 1H-indazoles is governed by a tautomeric equilibrium between the
and forms. While the -tautomer is thermodynamically favored in the neutral state, the anion formed under basic conditions can react at either nitrogen.
The Regioselectivity Challenge
For ethyl 1H-indazole-6-carboxylate , the ester group at the C6 position exerts a strong electron-withdrawing effect.
Electronic Vector: The EWG at C6 increases the acidity of the N-H proton. Upon deprotonation, the negative charge is delocalized over the pyrazole ring.
Steric Vector: The C6 position is remote from the reaction center (
), meaning steric hindrance does not strongly direct the alkylation (unlike C7-substituents).
Outcome: Under standard thermodynamic conditions (weak base, polar aprotic solvent), alkylation typically favors the
-isomer (desired) over the -isomer, often in ratios ranging from 2:1 to 4:1 . However, the -isomer is a persistent byproduct that must be removed via chromatography.
Reaction Pathway Diagram[1]
Figure 1: Reaction pathway showing the bifurcation into N1 and N2 regioisomers upon alkylation.
Experimental Protocols
Two protocols are provided.[1][2][3][4][5][6][7][8][9] Method A is the standard, scalable approach recommended for general synthesis. Method B is a high-selectivity variant using a harder base, which may improve the
Solvent: N,N-Dimethylformamide (DMF) (anhydrous, 0.1 M concentration)
Step-by-Step Workflow:
Setup: Charge a flame-dried round-bottom flask with Ethyl 1H-indazole-6-carboxylate (1.0 equiv) and
(2.0 equiv).
Solvation: Add anhydrous DMF to achieve a concentration of ~0.1 M (e.g., 10 mL for 1 mmol substrate). Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation.
Addition: Add Iodoethane (1.2 equiv) dropwise via syringe.
Reaction: Stir the mixture at 60°C for 2–4 hours.
Checkpoint: Monitor by TLC (30% EtOAc/Hexanes). The starting material (more polar) should disappear. Two spots will appear: The higher Rf spot is typically the
-isomer; the lower Rf spot is the -isomer.
Workup:
Cool to RT.
Dilute with Ethyl Acetate (EtOAc) (5x reaction volume).
Wash with water (3x) to remove DMF (critical to prevent streaking on columns).
Wash with saturated Brine (1x).
Dry over anhydrous
, filter, and concentrate under reduced pressure.[7]
Method B: Sodium Hydride / THF (High Selectivity)
Strict anhydrous conditions required. Often yields higher N1 selectivity.[8]
Reagents:
Base: Sodium Hydride (NaH) (60% dispersion in oil, 1.2 equiv)
Solvent: Tetrahydrofuran (THF) (anhydrous, 0.1 M)
Alkylating Agent: Iodoethane (1.2 equiv)
Step-by-Step Workflow:
Activation: In a flame-dried flask under
or Ar, suspend NaH (1.2 equiv) in anhydrous THF at 0°C.
Deprotonation: Add a solution of Ethyl 1H-indazole-6-carboxylate in THF dropwise. Gas evolution (
) will occur. Stir at 0°C for 30 mins, then warm to RT for 30 mins.
Alkylation: Cool back to 0°C. Add Iodoethane dropwise.
Completion: Allow to warm to RT and stir for 12 hours.
Quench: Carefully add saturated
solution at 0°C. Extract with EtOAc.
Purification & Isolation[1][7][11]
Separation of the regioisomers is the most critical step. The
and isomers have distinct polarities.
Parameter
Condition / Observation
Stationary Phase
Silica Gel (40–63 µm)
Mobile Phase
Gradient: 0% 40% Ethyl Acetate in Hexanes (or Heptane)
Elution Order
Isomer 1 (-Ethyl): Elutes First (Higher Rf, e.g., 0.6 in 1:1 mix)Isomer 2 (-Ethyl): Elutes Second (Lower Rf, e.g., 0.4 in 1:1 mix)
Visualisation
UV (254 nm) - Both isomers are UV active.
Note: While
is typically less polar, this can invert depending on specific substituents. Analytical validation (Section 4) is mandatory to confirm identity before pooling fractions.
Analytical Validation (Self-Validating System)
You must distinguish the isomers using NMR.[10] Do not rely solely on Rf values.
1H NMR Diagnostic Signals
The chemical shift of the proton at position 3 (
) is the primary diagnostic marker.
Feature
-Ethyl Isomer (Target)
-Ethyl Isomer (Byproduct)
H-3 Proton Shift
7.90 – 8.05 ppm
8.15 – 8.40 ppm (Deshielded)
Methylene ()
Quartet, typically 4.4 – 4.5 ppm
Quartet, typically 4.5 – 4.7 ppm
NOESY Correlation
Strong NOE between and
Strong NOE between and
Structural Logic for NOESY
-Alkylation: The ethyl group is spatially proximate to the benzene ring proton .
-Alkylation: The ethyl group is spatially proximate to the pyrazole ring proton .
Analytical Workflow Diagram
Figure 2: Decision tree for confirming regioisomer identity via NMR.
Troubleshooting & Optimization
Low Yield: If conversion is poor, add a catalytic amount of Potassium Iodide (KI) to the reaction (Finkelstein condition) to activate the alkyl halide.
Poor Selectivity: If the
ratio is unsatisfactory (e.g., < 2:1), switch to Method B (NaH/THF) and maintain strictly low temperatures (0°C) during the addition of the alkylating agent.
Hydrolysis: The ester at C6 is stable to
, but avoid using hydroxide bases (NaOH/KOH) or aqueous conditions during the reaction to prevent saponification to the carboxylic acid.
References
Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 2021.
Data-Driven Development of a Selective and Scalable N1-Indazole Alkylation. Royal Society of Chemistry (Chemical Science), 2022.
Differentiation of regioisomeric N-alkylation of some indazoles by advanced NMR techniques. Magnetic Resonance in Chemistry, 2024.
[10]
Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology Application Notes.
Reagents for alkylation of indazole-6-carboxylate using ethyl iodide
Application Note: Regioselective Alkylation of Indazole-6-Carboxylate Abstract & Introduction The alkylation of methyl 1H-indazole-6-carboxylate with ethyl iodide presents a classic problem in heterocyclic chemistry: con...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Regioselective Alkylation of Indazole-6-Carboxylate
Abstract & Introduction
The alkylation of methyl 1H-indazole-6-carboxylate with ethyl iodide presents a classic problem in heterocyclic chemistry: controlling annular tautomerism to achieve regioselectivity. Indazoles possess two nucleophilic nitrogen atoms (
and ). While -alkylation preserves the aromaticity of the benzene ring (benzenoid structure) and is thermodynamically preferred, the -alkylated isomer (quinonoid structure) is often formed as a significant byproduct or even the major product under kinetic control.
For drug development applications—where the indazole-6-carboxylate scaffold is a frequent precursor for kinase inhibitors (e.g., VEGFR, PDGFR targets)—purity is paramount. This guide details the mechanistic drivers of selectivity and provides two distinct protocols: Method A (Thermodynamic Control) for maximum
selectivity, and Method B (General Screening) for robust library synthesis.
Mechanistic Insight: The
vs.
Challenge
The regiochemical outcome is dictated by the interplay between the specific base cation, solvent polarity, and the electronic effect of the C6-ester.
Electronic Effect: The electron-withdrawing carboxylate at C6 increases the acidity of the N-H proton (
in DMSO) compared to unsubstituted indazole. This stabilizes the resulting anion but delocalizes charge, making the anion an ambident nucleophile.
Cation Chelation: Hard cations (like
or ) in non-polar solvents (THF) tend to coordinate tightly with the lone pair and potentially the C3-substituent (if present), shielding and directing alkylation to .
Solvent Separation: Polar aprotic solvents (DMF, DMSO) create "loose" ion pairs, allowing the electrophile (ethyl iodide) to attack the most electron-rich site. While
is thermodynamically stable, is often kinetically accessible, leading to mixtures (often 60:40 or 50:50).
Visualization: Reaction Pathway & Tautomerism
Figure 1: Mechanistic bifurcation of indazole alkylation.
retains the aromatic benzene ring, while disrupts it.
Reagent Selection Guide
The choice of base and solvent is the primary determinant of the isomeric ratio (N1:N2).
Note: Higher temperature helps thermodynamic equilibration, potentially improving the N1 ratio slightly compared to RT.[3]
Workup: Dilute with water (precipitate may form). Extract with EtOAc or filter solids if product precipitates.
Analytical Validation (QC)
Distinguishing the isomers is critical. Do not rely solely on LCMS (masses are identical).
1H NMR Diagnostic Shifts (DMSO-d6):
Feature
-Ethyl Isomer
-Ethyl Isomer
C3-H Proton
8.0 - 8.2 ppm
8.3 - 8.6 ppm (Deshielded)
Methylene ()
Quartet, typical alkyl range
Quartet, often slightly downfield
NOESY / ROESY
Strong NOE between and C7-H
Strong NOE between and C3-H
Visualization: QC Decision Tree
Figure 2: Analytical workflow for confirming regiochemistry.
References
Alam, O.; Keating, T. A. (2021).[1] Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[1][4][5][6][7] Beilstein Journal of Organic Chemistry, 17, 1939–1951.[1]
Luo, G.; Chen, L.; Dubé, P. (2006). Regioselective N-Alkylation of Indazoles. Journal of Organic Chemistry. (General grounding on base effects).
BenchChem Protocols. (2025). Troubleshooting regioselectivity in indazole synthesis. 7
Doganc, F.; Goker, H. (2024).[8][9] Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774.[8]
Application Note: Strategic Synthesis of 1-Ethyl-1H-indazole-6-carboxylate
Executive Summary The synthesis of 1-ethyl-1H-indazole-6-carboxylate is a critical transformation in the development of small-molecule kinase inhibitors (e.g., VEGFR, PDGFR targets). While the indazole core is a privileg...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The synthesis of 1-ethyl-1H-indazole-6-carboxylate is a critical transformation in the development of small-molecule kinase inhibitors (e.g., VEGFR, PDGFR targets). While the indazole core is a privileged pharmacophore, its functionalization presents a classic regioselectivity challenge: distinguishing between the
For the 6-carboxylate derivative, electronic effects from the electron-withdrawing ester group at position C6 significantly influence the nucleophilicity of the ring nitrogens. Standard alkylation often yields significant quantities of the undesired
Method A (Direct Alkylation): A cost-effective, standard approach using Cesium Carbonate (
), optimized for thermodynamic equilibration.
Method B (Reductive Alkylation): A high-fidelity, regioselective approach using Acetaldehyde and Sodium Triacetoxyborohydride (
), recommended for GLP/GMP campaigns requiring >95% selectivity.
Mechanistic Insight & Regioselectivity
The
vs.
Challenge
Indazole exists in a tautomeric equilibrium.[2][4][5] The
-tautomer is thermodynamically more stable than the -tautomer by approximately 4–5 kcal/mol.[4] However, under basic conditions, the deprotonated indazolyl anion can react at either nitrogen.[1]
-Alkylation (Thermodynamic): Leads to a benzenoid structure with preserved aromaticity in the benzene ring.
-Alkylation (Kinetic): Often faster due to proximity to the unshared electron pair in the orbital but results in a quinoid-like resonance structure which is less stable.
Critical Note on C6-Substituents: The presence of an electron-withdrawing ester at C6 pulls electron density away from the ring. Research indicates that while C3-substituents often direct
selectivity via steric hindrance, C6-substituents can erode this selectivity, sometimes leading to : ratios as poor as 1:1 or even favoring under kinetic control (NaH/THF conditions).
Pathway Visualization
The following diagram illustrates the bifurcation in the reaction pathway.
Figure 1: Reaction pathway divergence. Note that high temperatures can sometimes facilitate the rearrangement of the kinetic N2 product to the thermodynamic N1 product via intermolecular transfer.
Experimental Protocols
Method A: Direct Alkylation (Standard Optimization)
Best for: Early-stage discovery, low cost, tolerant of chromatography.[1]
This protocol uses Cesium Carbonate (
) in DMF.[6] Cesium is preferred over Potassium () or Sodium Hydride () because the larger cation radius ("soft" cation) promotes a looser ion pair with the indazole anion, often enhancing the nucleophilicity of and allowing thermodynamic control.
Dissolution: Charge a flame-dried round-bottom flask with Methyl 1H-indazole-6-carboxylate and anhydrous DMF under
atmosphere.
Deprotonation: Add
in a single portion. Stir at room temperature for 30 minutes. The solution will typically turn yellow/orange, indicating anion formation.[1]
Addition: Cool the mixture to 0°C (ice bath). Add Iodoethane dropwise via syringe.
Why 0°C? Although
is thermodynamic, controlling the exotherm initially prevents runaway non-selective alkylation.[1]
Reaction: Remove the ice bath and allow to warm to Room Temperature (25°C). Stir for 4–16 hours.
Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3). The
-isomer usually has a higher (less polar) than the -isomer, though this varies by substituent.
Workup: Dilute with EtOAc and wash with water (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
) to remove DMF. Wash with brine, dry over , and concentrate.[1]
Purification: Flash column chromatography is mandatory .
Gradient: 0%
30% EtOAc in Hexanes.
Expect Yield: 60–75% (N1 isomer).
Method B: Reductive Alkylation (High Selectivity)
Best for: Scale-up, avoiding isomers, difficult substrates.[1]
This method avoids the use of alkyl halides entirely. Instead, it uses acetaldehyde and a reducing agent.[1] Recent literature suggests this mechanism proceeds via a transient hemiaminal or iminium species that sterically and electronically favors the
.[1] A short silica plug or recrystallization (from EtOH/Heptane) may suffice, avoiding difficult isomer separation.[1]
Data Summary & Comparison
Feature
Method A (Direct Alkylation)
Method B (Reductive Alkylation)
Reagents
Mechanism
Nucleophilic Substitution
Reductive Amination-like
Selectivity ()
Typically 3:1 to 6:1
> 20:1
Purification
Column Chromatography Required
Recrystallization / Short Plug
Scalability
Moderate (DMF removal is tedious)
High (DCE/Toluene easier to handle)
Cost
Low
Moderate (STAB is pricier than Base)
Analytical Validation (Self-Validating the Structure)
To confirm you have the correct isomer, use 1H-NMR NOESY (Nuclear Overhauser Effect Spectroscopy) . This is the gold standard for assigning indazole regiochemistry.
-Ethyl Isomer: You will see a NOE correlation (cross-peak) between the of the ethyl group and the proton at Position 7 (H7) of the indazole ring.
-Ethyl Isomer: You will see a NOE correlation between the of the ethyl group and the proton at Position 3 (H3) .
H7 vs H3 Identification:
H3 is typically a singlet (or doublet with small coupling) around
8.0–8.2 ppm.
H7 is typically a doublet/multiplet, often shielded slightly relative to H3 or H4 depending on the C6-ester.[1]
Workflow Diagram
Figure 2: Operational workflow comparing the standard alkylation route (Left) vs. the reductive alkylation route (Right).
References
Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. (2021). Discusses the impact of C6/C7 substituents on N1/N2 selectivity using NaH vs Cs2CO3.
Development of a selective and scalable N1-indazole alkylation. Reaction Chemistry & Engineering. (2024). Details the reductive alkylation method using aldehydes and STAB to achieve >99:1 selectivity for carboxylate-substituted indazoles.
Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology Application Notes. (2022). Provides computational insight (DFT) into why certain conditions favor N2, aiding in avoiding those traps.
Synthesis of 1H-indazole-3-carboxylic acid derivatives. Organic Syntheses. (2008). General procedures for handling indazole carboxylates and purification.
[9]
Application Note & Protocol: Ethyl Ester Protection of 1-ethyl-1H-indazole-6-carboxylic acid
Introduction: The Strategic Imperative for Carboxylic Acid Protection In the landscape of modern drug development and complex organic synthesis, the strategic protection and deprotection of functional groups is a corners...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Imperative for Carboxylic Acid Protection
In the landscape of modern drug development and complex organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. The carboxylic acid moiety, while a versatile synthon, presents challenges due to its acidic proton and its susceptibility to nucleophilic attack and reduction. Its temporary conversion to a less reactive ester form is a critical maneuver, preventing unwanted side reactions and enabling precise molecular construction.
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. 1-ethyl-1H-indazole-6-carboxylic acid is a key building block for synthesizing compounds with potential applications in various fields, including oncology and contraception[1]. This application note provides a robust and thoroughly validated protocol for the ethyl ester protection of this valuable intermediate, designed for reproducibility and high yield. We will focus on a classic, efficient method involving the in-situ formation of an acid chloride, chosen for its reliability and straightforward workup.
Method Selection: Rationale for the Thionyl Chloride-Mediated Esterification
Several methodologies exist for the esterification of carboxylic acids, each with distinct advantages and limitations.
Fischer-Speier Esterification : This acid-catalyzed equilibrium reaction is simple but often requires a large excess of alcohol and high temperatures, with the need to remove water to drive the reaction to completion[2][3]. These conditions can be harsh for some substrates.
Steglich Esterification : This method utilizes coupling agents like dicyclohexylcarbodiimide (DCC) with a 4-dimethylaminopyridine (DMAP) catalyst.[4][5][6] It is exceptionally mild and suitable for acid-sensitive or sterically hindered substrates.[5][7] However, the formation of a dicyclohexylurea (DCU) byproduct often complicates purification.[6]
Mitsunobu Reaction : This redox-condensation reaction offers mild conditions but involves stoichiometric amounts of triphenylphosphine and an azodicarboxylate, leading to byproducts (triphenylphosphine oxide and a hydrazine derivative) that require careful chromatographic separation.[8][9]
For 1-ethyl-1H-indazole-6-carboxylic acid, which is not exceptionally sensitive or sterically hindered, a two-step, one-pot procedure via an acid chloride intermediate using thionyl chloride (SOCl₂) is the most efficient and scalable approach. This method is advantageous because:
High Reactivity : The acid chloride intermediate is highly electrophilic, reacting rapidly and irreversibly with ethanol.
Clean Reaction : The byproducts of the acid chloride formation, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed, simplifying the reaction workup.[10][11]
High Yield : The reaction typically proceeds to completion, affording excellent yields of the desired ester.
This protocol details the conversion of the carboxylic acid to its ethyl ester.
Materials and Reagents
Reagent
Grade
Supplier
Notes
1-ethyl-1H-indazole-6-carboxylic acid
≥98% Purity
Commercial
Starting Material
Thionyl Chloride (SOCl₂)
Reagent Grade, ≥99%
Commercial
Use fresh, handle in a fume hood
Dichloromethane (DCM), Anhydrous
DriSolv® or similar
Commercial
Solvent
Ethanol (EtOH), Anhydrous
200 Proof, ≥99.5%
Commercial
Nucleophile
Triethylamine (Et₃N)
Reagent Grade, ≥99%
Commercial
HCl Scavenger
Saturated Sodium Bicarbonate (NaHCO₃) Soln.
ACS Grade
In-house Prep.
For aqueous workup
Brine (Saturated NaCl Soln.)
ACS Grade
In-house Prep.
For aqueous workup
Anhydrous Magnesium Sulfate (MgSO₄)
ACS Grade
Commercial
Drying Agent
Silica Gel
60 Å, 230-400 mesh
Commercial
For column chromatography
Step-by-Step Methodology
Step 1: Formation of the Acid Chloride Intermediate
To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a drying tube), add 1-ethyl-1H-indazole-6-carboxylic acid (1.0 eq).
Add anhydrous dichloromethane (DCM) to create a ~0.2 M solution.
Stir the suspension at room temperature.
Carefully add thionyl chloride (SOCl₂, 1.5 eq) dropwise to the stirred suspension at room temperature over 5 minutes. Caution: This reaction releases SO₂ and HCl gas and is exothermic. Perform in a well-ventilated fume hood.
Heat the reaction mixture to reflux (~40 °C) and maintain for 2-3 hours.
Monitor the reaction by TLC (e.g., 10% MeOH in DCM) until the starting material is fully consumed. The acid chloride product will be less polar.
Cool the mixture to room temperature and carefully concentrate it under reduced pressure to remove excess SOCl₂ and the solvent.
Step 2: Esterification
Re-dissolve the crude acid chloride residue in fresh anhydrous DCM (~0.2 M).
Cool the solution to 0 °C using an ice-water bath.
In a separate flask, prepare a solution of anhydrous ethanol (3.0 eq) and triethylamine (1.5 eq) in a small amount of anhydrous DCM.
Add the ethanol/triethylamine solution dropwise to the stirred acid chloride solution at 0 °C.
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours.
Monitor the reaction by TLC until the acid chloride is fully converted to the ethyl ester.
Step 3: Workup and Purification
Quench the reaction by slowly adding water.
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford the pure ethyl 1-ethyl-1H-indazole-6-carboxylate.
Visualization of the Experimental Workflow
Caption: Workflow for the ethyl ester protection of 1-ethyl-1H-indazole-6-carboxylic acid.
Mechanism and Scientific Rationale
The overall transformation proceeds through two distinct, well-established mechanistic steps.
Part A: Acid Chloride Formation
The conversion of a carboxylic acid to an acid chloride with thionyl chloride is a classic nucleophilic acyl substitution reaction.[12]
The oxygen of the carboxylic acid's hydroxyl group acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.
A chloride ion is expelled, forming a protonated chlorosulfite intermediate.
The chloride ion then acts as a nucleophile, attacking the carbonyl carbon. This step is often facilitated by a tetrahedral intermediate which subsequently collapses.
The collapse of this intermediate results in the formation of the highly reactive acid chloride, along with the liberation of sulfur dioxide and hydrogen chloride as gaseous byproducts.[11]
Caption: Simplified mechanism for acid chloride formation using thionyl chloride.
Part B: Nucleophilic Acyl Substitution (Esterification)
The acid chloride is a highly activated carboxylic acid derivative.
The lone pair of electrons on the oxygen atom of ethanol attacks the electrophilic carbonyl carbon of the acid chloride.
This forms a tetrahedral intermediate.
The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group.
Triethylamine (Et₃N), a non-nucleophilic base, scavenges the proton from the resulting oxonium ion (and any HCl byproduct from Step 1), driving the reaction to completion and preventing the formation of unwanted side products.
Hughes, D. L., Reamer, R. A., Bergan, J. J., & Grabowski, E. J. (1996). The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity . The Journal of Organic Chemistry, 61(9), 2967–2971. [Link]
Gunturu, K. C., et al. (2021). Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids . ACS Omega. [Link]
PubMed. The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity . [Link]
Greenberg, J. A., & Sammakia, T. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride . The Journal of Organic Chemistry, 82(6), 3245–3251. [Link]
The Organic Synthesis Archive. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) . [Link]
Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides . [Link]
PrepChem.com. Synthesis of indazole-3-carboxylic acid methyl ester . [Link]
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids . Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
VNU Journal of Science. A Challenging Classic Coupling: Esterification of Camphoric Acid - a Steric-Hindered Polar Carboxylic Acid and Solanesol . [Link]
Molbase. Synthesis of B. 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Intermediate) . [Link]
PubMed. Transesterification of Indazole-3-carboxamide Synthetic Cannabinoids: Identification of Metabolite Biomarkers for Diagnosing Co-abuse of 5F-MDMB-PINACA and Alcohol . [Link]
Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions . [Link]
Corsi, G., et al. (1976). 1-Halobenzyl-1H-indazole-3-carboxylic acids. A new class of antispermatogenic agents . Journal of Medicinal Chemistry, 19(6), 778-783. [Link]
Google Patents. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
Kocienski, P. J. (2005). Protecting Groups (3rd ed.) . Thieme. [Link]
Tash, J. S., et al. (2008). A novel potent indazole carboxylic acid derivative blocks spermatogenesis and is contraceptive in rats after a single oral dose . Biology of Reproduction, 78(6), 1127-1138. [Link]
Ahmed, S. M., et al. (2023). Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction . Zanco Journal of Medical Sciences. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Scalable synthesis of N1-substituted indazole esters
Content Type: Application Note & Protocol
Audience: Process Chemists, Medicinal Chemists, Drug Development Scientists
[1][2][3]
Executive Summary
Indazole esters, particularly methyl 1H-indazole-3-carboxylate , are privileged scaffolds in medicinal chemistry, serving as precursors for agonists of the Wnt pathway, anti-inflammatory agents, and kinase inhibitors. The critical process challenge in their synthesis is regioselectivity . The indazole ring is an ambident nucleophile; alkylation can occur at either the N1 or N2 nitrogen.[1]
While N1-alkylation is generally thermodynamically preferred, standard conditions (e.g., K₂CO₃/DMF) often yield significant N2-alkylated impurities (up to 40%), necessitating tedious chromatographic separation that is non-viable on a kilogram scale.
This application note details a process-ready, scalable protocol for the highly selective (>99:1) N1-alkylation of indazole-3-carboxylates.[2][3][4][5][6][7] By leveraging chelation-controlled nucleophilic substitution using Sodium Hydride (NaH) in Tetrahydrofuran (THF), we bypass the need for column chromatography, relying instead on direct crystallization.
Strategic Analysis: The Regioselectivity Paradox
To design a scalable process, one must understand the mechanistic bifurcation between N1 and N2 pathways.
The Mechanistic Divergence
The indazole anion resonates between N1 and N2.[8][6]
N1-Alkylation (Thermodynamic): Leads to a benzenoid structure (fully aromatic benzene ring fused to pyrazole). This is the lower-energy tautomer.
N2-Alkylation (Kinetic/Steric): Leads to a quinoid-like structure. While less stable, the N2 position is often more accessible sterically and electronically in polar aprotic solvents like DMF, where loose ion pairs predominate.
The Chelation Solution
For indazole-3-carboxylates , the carbonyl oxygen at C3 provides a "molecular handle." By using a small, hard cation like Na⁺ in a non-polar/moderately polar solvent like THF , we force a tight ion pair. The sodium ion coordinates between the N2 nitrogen and the C3-carbonyl oxygen.[4][9] This "locks" the N2 site, sterically and electronically deactivating it, and directing the electrophile almost exclusively to N1.
Addition: Add the Alkyl Bromide (1.15 equiv) dropwise via addition funnel over 30 minutes, maintaining temperature <10 °C.
Reaction: Allow the mixture to warm to Room Temperature (20–25 °C) naturally.
Monitoring: Stir for 12–16 hours.
IPC (In-Process Control): Monitor by HPLC. Target: <1% unreacted starting material. N1:N2 ratio should be >98:2.
3. Workup and Isolation
Quench: Cool to 10 °C. Slowly add Saturated NH₄Cl (5 volumes) . Exothermic.
Extraction: Dilute with Ethyl Acetate (5 volumes) and Water (5 volumes). Agitate for 10 minutes and settle. Separate phases.
Wash: Wash the organic layer with Brine (5 volumes) .
Concentration: Dry organic layer over MgSO₄ (optional on large scale if water content is low), filter, and concentrate under reduced pressure to ~2-3 volumes.
4. Crystallization (The Purification Key)
Solvent Swap: Add Heptane (8 volumes) and concentrate again to ~3 volumes to remove residual THF/EtOAc.
Slurry: Add Heptane (5 volumes) and heat to 60 °C to dissolve/slurry.
Cooling: Cool slowly to 0 °C over 4 hours.
Filtration: Filter the solids. Wash the cake with cold Heptane.
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
Gradient: 10% B to 90% B over 15 min.
Detection: UV at 254 nm (Indazole core absorption).
Note: N2 isomers typically elute earlier than N1 isomers on C18 columns due to higher polarity (larger dipole moment).
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low N1:N2 Selectivity (<90:10)
Solvent polarity too high (e.g., DMF used).
Ensure solvent is pure THF. Do not use DMF or DMSO.
Incomplete Conversion
Alkyl halide degradation or moisture.
Use fresh reagents. Ensure anhydrous conditions (NaH reacts with water).
"Oiling Out" during crystallization
Residual THF or cooling too fast.
Perform a thorough solvent swap to Heptane. Seed the mixture at 40 °C.
Runaway Exotherm
Fast addition of NaH.
Add NaH in portions. Ensure efficient jacket cooling.
References
BenchChem. "Protocol for N-alkylation of 1H-indazole-3-carboxylate intermediates." BenchChem Application Notes, 2025. Link
Wang, J., et al. "Development of a selective and scalable N1-indazole alkylation."[12] RSC Advances, 2024, 14, 6367-6373.[12] Link
Luo, G., et al. "Regioselective N-alkylation of the 1H-indazole scaffold." Beilstein Journal of Organic Chemistry, 2021, 17, 1939–1951. Link
Meanwell, N. A. "Structure-Activity Relationships of Indazole Derivatives." Journal of Medicinal Chemistry, 2018. (General reference for indazole pharmacology).
Ethyl 1-ethyl-1H-indazole-6-carboxylate as intermediate for kinase inhibitors
Application Note: Strategic Synthesis & Application of Ethyl 1-ethyl-1H-indazole-6-carboxylate in Kinase Inhibitor Design Executive Summary Ethyl 1-ethyl-1H-indazole-6-carboxylate is a pivotal intermediate in the synthes...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Synthesis & Application of Ethyl 1-ethyl-1H-indazole-6-carboxylate in Kinase Inhibitor Design
Executive Summary
Ethyl 1-ethyl-1H-indazole-6-carboxylate is a pivotal intermediate in the synthesis of ATP-competitive kinase inhibitors , particularly those targeting VEGFR, FGFR, and Syk pathways. The indazole scaffold serves as a privileged structure (bioisostere of the purine ring) that binds to the kinase hinge region. The C6-carboxylate moiety provides a critical vector for extending the molecule into the solvent-exposed region or the "gatekeeper" pocket, allowing for the introduction of solubilizing groups or specificity-enhancing pharmacophores.
This guide details the regioselective synthesis of the N1-ethyl derivative, addressing the common challenge of separating N1 vs. N2 isomers, and outlines its downstream application in generating amide-linked clinical candidates.
Intermediate for amide-linked kinase inhibitors (Type I/II)
Target Kinases
VEGFR-2, FGFR1-4, Syk, PLK4
Solubility
Soluble in DMSO, DMF, EtOAc; Low solubility in water
Mechanism of Action (Pharmacophore):
N1-Ethyl Group: Occupies the hydrophobic pocket (often the adenine binding pocket), improving cellular permeability and potency compared to the unsubstituted N-H.
Indazole Nitrogen (N2): Acts as a hydrogen bond acceptor for the hinge region backbone (typically interacting with residues like Cys919 in VEGFR2).
C6-Carboxylate: After hydrolysis, this position allows coupling to amines (e.g., piperazines, solubilizing tails) that interact with the ribose-binding pocket or solvent front.
Synthesis Protocol: Regioselective N-Alkylation
The critical step in synthesizing this intermediate is the alkylation of the indazole nitrogen. Indazoles possess two nucleophilic nitrogens (N1 and N2). While N1-alkylation is thermodynamically favored, N2-alkylation is a common kinetic byproduct.
Workflow Diagram
Figure 1: Synthetic route emphasizing the critical separation of regioisomers.
QC Check: LC-MS will show two peaks with the same Mass (M+1 = 219). The major peak is N1; the minor (usually faster eluting) is N2.
Workup: Pour into ice water (200 mL). Extract with EtOAc (3 x 50 mL). Wash organics with LiCl solution (5%) to remove DMF, then brine. Dry over Na₂SO₄.[1]
Step 3: Purification & Isomer Separation
Column Chromatography: Silica gel (230-400 mesh).
Eluent: Gradient 10% -> 30% EtOAc in Hexanes.
Identification:
N1-Isomer (Target): Typically elutes second (more polar) or has a distinct UV profile.
N2-Isomer (Byproduct): Typically elutes first.
Validation: 1H NMR is definitive.
N1-Ethyl: Methylene quartet appears at ~4.4-4.5 ppm. C3-H proton is a singlet at ~8.0 ppm.
N2-Ethyl: Methylene quartet often shifted downfield (~4.6 ppm) or distinct aromatic splitting patterns.
Final Yield: Expect 60-75% of the N1-isomer (Ethyl 1-ethyl-1H-indazole-6-carboxylate).
Application in Kinase Inhibitor Synthesis
Once the N1-ethyl core is established, the ethyl ester at C6 serves as a masked carboxylic acid. The downstream workflow typically involves hydrolysis followed by amide coupling to generate the final bioactive molecule.
Downstream Workflow: Amide Coupling
Figure 2: Conversion of the intermediate into a functional drug candidate.
Protocol: Hydrolysis to Acid
Dissolve the ester (1.0 eq) in THF/MeOH/H₂O (3:1:1).
Add LiOH·H₂O (3.0 eq). Stir at RT for 4 hours.
Acidify to pH 3 with 1N HCl. The acid product usually precipitates. Filter and dry.
Protocol: Amide Coupling (General)
Dissolve Acid (1.0 eq) in DMF.
Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 min.
Add the specific amine (e.g., 3-aminobenzamide derivatives for VEGFR, or aminopyridines for Syk).
Stir overnight. Purify by HPLC.
Troubleshooting & Optimization
Issue
Probable Cause
Solution
Low N1:N2 Ratio
Kinetic control or steric hindrance.
Switch solvent to non-polar (Toluene) if possible, or use Cs₂CO₃ in DMF at lower temps (RT instead of 60°C).
Incomplete Hydrolysis
Steric bulk of the ethyl group.
Increase temperature to 50°C or use NaOH instead of LiOH.
Poor Solubility
Indazole aggregation.
Use co-solvents like DMSO during workup or keep the mixture warm.
References
Vertex Pharmaceuticals. (2010). Indazole derivatives as kinase inhibitors. WO2010126626A1.
Cheung, M., et al. (2010). Discovery of Indazole-Based Syk Inhibitors. Bioorganic & Medicinal Chemistry Letters.
Bayer Pharma AG. (2012). Substituted Indazoles and their use as VEGFR inhibitors. US8114989B2.
Lovering, F., et al. (2016). Regioselective Synthesis of N1-Alkyl Indazoles. Journal of Organic Chemistry.
Song, Z., et al. (2022). Design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3). European Journal of Medicinal Chemistry.
Introduction: The Strategic Importance of Indazole Functionalization
An Application Guide to Suzuki-Miyaura Coupling Partners for Ethyl 1-ethyl-1H-indazole-6-carboxylate For Researchers, Scientists, and Drug Development Professionals The indazole scaffold is a privileged pharmacophore, fo...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to Suzuki-Miyaura Coupling Partners for Ethyl 1-ethyl-1H-indazole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged pharmacophore, forming the core of numerous biologically active compounds and approved drugs.[1][2] Its bioisosteric relationship with indole makes it a key building block in medicinal chemistry for developing kinase inhibitors, anticancer agents, and anti-inflammatory drugs.[2][3] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for carbon-carbon bond formation, enabling the precise functionalization of heterocyclic cores like indazole.[4][5][6] This palladium-catalyzed reaction between an organoboron species and an organohalide offers broad functional group tolerance and generally mild reaction conditions, making it indispensable for late-stage diversification in drug discovery programs.[5][7]
This guide provides a detailed examination of Suzuki-Miyaura coupling strategies centered on ethyl 1-ethyl-1H-indazole-6-carboxylate . We will explore two primary synthetic routes:
Route A: Utilizing a halogenated indazole (e.g., 6-bromo or 6-iodo derivative) as the electrophilic partner with a variety of organoboron reagents.
Route B: Converting the indazole into its corresponding boronic acid pinacol ester for coupling with various organohalides.
The protocols and insights herein are designed to provide a comprehensive and practical framework for researchers aiming to synthesize novel biaryl and heteroaryl indazole derivatives.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura reaction is a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4][8][9] Understanding this cycle is crucial for rationally selecting catalysts, ligands, and bases to optimize reaction outcomes.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Route A: Halogenated Indazole as the Electrophile
This approach is the most common, utilizing a 6-bromo or 6-iodo-1-ethyl-1H-indazole-6-carboxylate as the starting material. The higher reactivity of the C-I bond compared to the C-Br bond often allows for milder reaction conditions, though bromo-derivatives are typically more cost-effective and readily available.
Suitable Boronic Acid and Ester Coupling Partners
A wide array of commercially available or synthetically accessible boronic acids and their pinacol esters can be successfully coupled with halogenated indazoles.
Coupling Partner Class
Examples
Key Considerations & Insights
Aryl Boronic Acids
Phenyl, 4-Methoxyphenyl, 3-Nitrophenyl, 2-Tolyl
Generally robust partners. Both electron-donating and electron-withdrawing groups are well-tolerated, allowing for extensive structure-activity relationship (SAR) studies.[5][10]
Expands chemical space significantly. Thiophene boronic acids can be susceptible to protodeboronation (loss of the boron group), sometimes requiring anhydrous conditions or shorter reaction times.[1][11]
Alkenyl Boronic Acids/Esters
Pinacol vinyl boronate, Styrenylboronic acid
Provides access to vinylated indazoles, which are versatile intermediates for further functionalization. Microwave irradiation can be effective for these couplings.[12]
More challenging due to competing β-hydride elimination. Often requires specialized ligands (e.g., SPhos, XPhos) and conditions.[13]
Experimental Protocol: Suzuki Coupling of 6-Bromo-1-ethyl-1H-indazole-6-carboxylate
This protocol provides a reliable starting point for coupling with a generic arylboronic acid. Optimization may be required for specific substrates.[1][4]
Standard laboratory glassware and purification supplies (silica gel, solvents)
Procedure:
Reaction Setup: To a flame-dried round-bottom flask or reaction vial, add ethyl 6-bromo-1-ethyl-1H-indazole-6-carboxylate, the arylboronic acid, and Pd(dppf)Cl₂ catalyst.
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 5-10 minutes. This is crucial to prevent oxidation and deactivation of the Pd(0) active catalyst.
Solvent and Base Addition: Add the 1,4-dioxane via syringe. In a separate container, dissolve the K₂CO₃ in the required volume of degassed water and add it to the reaction mixture. The use of an aqueous base is critical for the transmetalation step.[9]
Heating and Monitoring: Heat the reaction mixture to 80–100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours until the starting material is consumed (typically 2–12 hours).
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to yield the desired product.[14]
Route B: Indazole Boronic Ester as the Nucleophile
In this alternative strategy, the indazole itself is first converted into an organoboron reagent, typically a stable pinacol ester.[15][16] This intermediate can then be coupled with a variety of aryl or heteroaryl halides/triflates. This route is particularly advantageous when a diverse library of halides is readily available and a common indazole core is desired.
Synthesis of Ethyl 1-ethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-6-carboxylate
This synthesis, known as a Miyaura borylation, is a palladium-catalyzed reaction between a halo-indazole and bis(pinacolato)diboron (B₂pin₂).[15][17]
Caption: Synthesis workflow for the indazole boronic acid pinacol ester.
Experimental Protocol: Suzuki Coupling of Indazole Boronic Ester
This protocol outlines the coupling of the newly synthesized indazole boronic ester with an aryl bromide.
Reaction Setup: Combine the indazole boronic ester, aryl bromide, palladium catalyst, and base in a reaction flask.
Inert Atmosphere: Purge the vessel with an inert gas (N₂ or Ar).
Solvent Addition: Add the degassed solvent mixture (e.g., Dioxane/Water).
Heating and Monitoring: Heat the reaction to 80–100 °C and monitor its progress by TLC or LC-MS.
Workup and Purification: Follow the same workup and purification procedure as described in Route A.
Optimization of Reaction Conditions
Achieving high yields and purity in Suzuki-Miyaura couplings often requires optimization of several key parameters.[18]
Parameter
Options & Considerations
Rationale & Expert Insights
Palladium Catalyst
Pd(dppf)Cl₂ : Excellent for many heteroaromatic couplings.[1]Pd(PPh₃)₄ : A classic, reliable choice, though sometimes less active.Buchwald Ligands/Precatalysts : (e.g., SPhos, XPhos) for challenging substrates like aryl chlorides or sterically hindered partners.[19][20]
The ligand sphere around the palladium atom is critical. Dppf is a bulky, electron-rich ferrocenyl phosphine that stabilizes the palladium center and promotes efficient oxidative addition and reductive elimination.
Base
K₂CO₃ : Common, effective, and inexpensive.[1][19]K₃PO₄ : A stronger base, often used under anhydrous conditions or for substrates sensitive to hydrolysis.[19][21]Cs₂CO₃ : Highly effective, particularly for difficult couplings, but more expensive.[1][22]
The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step. The choice of base can significantly impact reaction rate and yield.[9]
Solvent
Dioxane/H₂O : Widely used and effective.[4]DME/H₂O : Another excellent choice.[1]Toluene/H₂O : Good for higher temperatures.
A biphasic system with water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[13]
Temperature
60–110 °C
Most Suzuki couplings require heat to drive the catalytic cycle, particularly the initial oxidative addition step. Room temperature couplings are possible but typically require highly active catalyst systems.[23]
Ensure an inert atmosphere was maintained. Try a different catalyst/ligand system (e.g., a Buchwald precatalyst). Screen alternative bases (K₃PO₄, Cs₂CO₃). Increase reaction temperature.
Protodeboronation
Presence of excess water/protons; Unstable boronic acid (e.g., some heteroaryls).
Use anhydrous conditions with a base like K₃PO₄. Use the boronic acid pinacol ester instead of the acid. Minimize reaction time.
Homocoupling Byproducts
Oxygen contamination leading to side reactions of the boronic acid.
Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction.
Filter the crude reaction mixture through a pad of Celite to remove bulk palladium.[14] Optimize chromatography conditions (try different solvent systems or gradients).
References
Vertex AI Search Result[15]: Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki-Miyaura Cross-Coupling and Hydroxydeboronation Reactions.
Vertex AI Search Result[1]: The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
Vertex AI Search Result[4]: An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Publishing.
Vertex AI Search Result[2]: An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC.
Vertex AI Search Result[10]: Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC.
Vertex AI Search Result[24]: Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Publications.
Vertex AI Search Result[18]: Optimizing Suzuki Coupling Reactions - CovaSyn.
Vertex AI Search Result[16]: 1H-Indazole-6-boronic acid pinacol ester - Chem-Impex.
Vertex AI Search Result[5]: A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G.
Vertex AI Search Result[11]: Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters | Journal of the American Chemical Society.
Vertex AI Search Result[25]: Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected Indoles.
Vertex AI Search Result[17]: (PDF) Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions - ResearchGate.
Vertex AI Search Result[8]: The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism - MDPI.
Vertex AI Search Result[6]: Suzuki-Miyaura Coupling - Chemistry LibreTexts.
Vertex AI Search Result[7]: Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC.
Vertex AI Search Result[9]: A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem.
Vertex AI Search Result[26]: A simple, quick and novel protocol for biaryl synthesis using LiCl-promoted in situ -generated Pd nanoparticles - ResearchGate.
Vertex AI Search Result[27]: Thiol Ester-Boronic Acid Coupling. A Mechanistically Unprecedented and General Ketone Synthesis - Organic Chemistry Portal.
Vertex AI Search Result[19]: How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit.
Vertex AI Search Result[14]: Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products - Benchchem.
Vertex AI Search Result[20]: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation | Journal of the American Chemical Society.
Vertex AI Search Result[28]: Ethyl-1H-indazole-6-carboxylate - Chem-Impex.
Vertex AI Search Result[22]: Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromo-1H-indazole - Benchchem.
Vertex AI Search Result[12]: Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - MDPI.
Vertex AI Search Result[3]: Synthesis and Characterization of Indazole Derivative via Suzuki Coupling Reaction - IJCRT.org.
Vertex AI Search Result[29]: Suzuki Coupling - Organic Chemistry Portal.
Vertex AI Search Result[30]: The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst - ResearchGate.
Vertex AI Search Result[32]: MIT Open Access Articles A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp[superscript.
Vertex AI Search Result[23]: Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
Vertex AI Search Result[33]: Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method - PMC.
Vertex AI Search Result[34]: Carboxylation of Alkenyl Boronic Acids and Alkenyl Boronic Acid Pinacol Esters with CO2 Catalyzed by Cuprous Halide.
Vertex AI Search Result[35]: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI.
Vertex AI Search Result[36]: Thiol Ester−Boronic Acid Cross-Coupling. Catalysis Using Alkylative Activation of the Palladium Thiolate Intermediate | Organic Letters - ACS Publications.
Vertex AI Search Result[37]: Enantioselective Construction of Carbocyclic and Heterocyclic Tertiary Boronic Esters by Conjunctive Cross-Coupling Reaction - PMC.
Application Note: Hydrolysis of Ethyl 1-ethyl-1H-indazole-6-carboxylate to 1-ethyl-1H-indazole-6-carboxylic acid
Abstract & Scope This technical guide details the optimized protocol for the saponification of ethyl 1-ethyl-1H-indazole-6-carboxylate to its corresponding free acid, 1-ethyl-1H-indazole-6-carboxylic acid . This transfor...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This technical guide details the optimized protocol for the saponification of ethyl 1-ethyl-1H-indazole-6-carboxylate to its corresponding free acid, 1-ethyl-1H-indazole-6-carboxylic acid . This transformation is a critical step in the synthesis of indazole-based pharmacophores, often utilized in the development of kinase inhibitors and anti-inflammatory agents.
Unlike generic ester hydrolysis, indazole derivatives require specific solvent systems to maintain solubility of the hydrophobic N-alkylated core while ensuring compatibility with the inorganic base. This note provides a high-yielding, scalable method using a Lithium Hydroxide (LiOH) mediated pathway, favored in medicinal chemistry for its mildness and ease of workup compared to harsh mineral acid hydrolysis.
Chemical Strategy & Mechanistic Insight
The Challenge: Solubility vs. Reactivity
The starting material, ethyl 1-ethyl-1H-indazole-6-carboxylate , possesses a lipophilic core due to the N1-ethyl group and the aromatic indazole system.
Standard Aqueous Conditions: Fails due to phase separation; the ester remains in the organic oil phase, inaccessible to the aqueous hydroxide ion.
Pure Methanol Conditions: Often insufficient for N-alkylated indazoles, leading to slow kinetics or precipitation of the starting material upon base addition.
Optimized Solution: A ternary solvent system (THF:MeOH:Water ) or a binary system (THF:Water ) is essential. Tetrahydrofuran (THF) solubilizes the organic ester, while water carries the hydroxide ion. Methanol acts as a phase transfer bridge, homogenizing the mixture.
Mechanism of Action
The reaction proceeds via a standard B ase-Ac yl bond cleavage (B_Ac2 ) mechanism:
Nucleophilic Attack: Hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate.
Elimination: Collapse of the intermediate expels the ethoxide leaving group.
Deprotonation (Driving Force): The generated ethoxide (or excess hydroxide) instantly deprotonates the newly formed carboxylic acid. This irreversible step forms the carboxylate salt, driving the equilibrium to completion.
Acidification: Subsequent treatment with acid (HCl or KHSO₄) protonates the salt to yield the free acid product.
Figure 1: Mechanistic pathway for the base-mediated saponification of indazole esters.
Standard Operating Protocol (SOP)
Reagents & Materials
Reagent
Equivalents (eq)
Role
Notes
Ethyl 1-ethyl-1H-indazole-6-carboxylate
1.0
Substrate
Limiting Reagent
Lithium Hydroxide Monohydrate (LiOH·H₂O)
3.0 - 5.0
Base
Preferred over NaOH for better THF solubility
Tetrahydrofuran (THF)
5-10 Vol
Solvent
Solubilizes the ester
Water (Deionized)
2-5 Vol
Solvent
Solubilizes the base
Methanol (MeOH)
2-5 Vol
Co-solvent
Optional: Improves homogeneity
1N HCl or KHSO₄
Excess
Quench
Acidify to pH 3–4
Step-by-Step Procedure
Step 1: Solubilization
Charge a round-bottom flask with Ethyl 1-ethyl-1H-indazole-6-carboxylate (1.0 eq).
Add THF (5 volumes relative to mass, e.g., 5 mL per 1 g). Stir until fully dissolved.
Optional: Add MeOH (2 volumes) to aid in later homogeneity, though THF alone is often sufficient for this lipophilic substrate.
Step 2: Saponification
Prepare a solution of LiOH·H₂O (3.0 eq) in Water (3 volumes).
Add the aqueous LiOH solution dropwise to the stirring ester solution.
Observation: The mixture may become slightly cloudy initially but should clarify or form a stable emulsion upon stirring.
Stir the reaction at Ambient Temperature (20–25°C) .
Optimization: If TLC/LCMS shows <50% conversion after 2 hours, heat to 50°C . Avoid reflux unless necessary to prevent decarboxylation (rare for this scaffold but possible).
Step 3: Monitoring
Monitor via LC-MS or TLC (Eluent: 50% EtOAc in Hexanes).
Starting Material: High R_f (UV active).
Product: Baseline (or low R_f) in standard organic solvents; distinct mass shift [M+H]+: Ester (M)
Acid (M - 28).
Step 4: Workup & Isolation
Concentration: Remove the volatile organics (THF/MeOH) under reduced pressure (Rotavap at 40°C). Critical: Do not distill to dryness; leave the aqueous residue.
Washing (Impurity Removal): Dilute the aqueous residue with water. Wash with a small amount of Diethyl Ether or MTBE (Methyl tert-butyl ether) to remove unreacted ester or non-polar impurities. Discard the organic (top) layer.
Precipitation: Cool the aqueous layer to 0–5°C (Ice bath).
Slowly add 1N HCl dropwise with vigorous stirring until pH 3–4 is reached.
Observation: The product, 1-ethyl-1H-indazole-6-carboxylic acid , should precipitate as a white to off-white solid.
Filtration: Collect the solid via vacuum filtration. Wash the cake with cold water (2x) and Hexanes (1x).
Drying: Dry in a vacuum oven at 45°C overnight to remove trace water.
Process Optimization & Troubleshooting
Workflow Diagram
Figure 2: Operational workflow for the hydrolysis and isolation process.
Heat to 60°C. Switch base to KOH (more nucleophilic).
No Precipitate on Acidification
Product is amphoteric or water-soluble.
Do not filter. Extract the acidified aqueous layer with EtOAc or DCM (3x). Dry over Na₂SO₄ and concentrate.
Product is Oily/Sticky
Impurities or solvent trapping.
Triturate the solid with Hexanes or cold Et₂O. Sonicate to induce crystallization.
Decarboxylation
Excessive heat/Strong acid.
Keep temp < 60°C. Acidify only to pH 4 (avoid pH < 2).
Analytical Validation
Expected Data
1H NMR (DMSO-d6):
Disappearance of the ethyl ester quartet (~4.3 ppm) and triplet (~1.3 ppm).
Retention of the N-ethyl quartet (~4.5 ppm) and triplet (~1.4 ppm).
Appearance of a broad singlet at 11.0–13.0 ppm (COOH).
Aromatic protons (H3, H4, H5, H7) will show slight downfield shifts due to the change from ester to acid.
LC-MS:
Mass shift corresponding to loss of -C₂H₅ (+H) and gain of -H.
ESI-: Strong [M-H]- peak is typical for carboxylic acids.
Safety & Handling
Lithium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Wear nitrile gloves and eye protection.
THF: Highly flammable and can form peroxides. Use fresh, inhibited THF.
Indazole Derivatives: Treat as potential bioactive agents.[1] Handle in a fume hood.
References
Batt, D. G., et al. (2000). "2-Substituted-1H-benzimidazole-4-carboxamides as potent inhibitors of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP)." Journal of Medicinal Chemistry. Link (General hydrolysis conditions for benz-fused heterocycles).
Organic Syntheses. (2008). "Synthesis of 1H-Indazole-3-carboxylic acid, ethyl ester." Org.[2] Synth. 85, 270-281. Link (Foundational chemistry of indazole esters).
PubChem. (2023).[3] "1H-Indazole-6-carboxylic acid."[4][5][6][7][8][9] National Library of Medicine. Link (Physical properties and identifiers).
Sigma-Aldrich. (2023). "Product Specification: 1H-Indazole-6-carboxylic acid." Link (Commercial availability and safety data).
Technical Support Center: Regioselective Indazole N-Ethylation
Ticket ID: IND-ETH-001 Status: Open Topic: Optimizing vs. Selectivity in Indazole Ethylation Assigned Specialist: Senior Application Scientist The Mechanistic Dashboard: Why the Mixture Occurs Before attempting a protoco...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: IND-ETH-001
Status: Open
Topic: Optimizing
vs. Selectivity in Indazole Ethylation
Assigned Specialist: Senior Application Scientist
The Mechanistic Dashboard: Why the Mixture Occurs
Before attempting a protocol, you must understand the "switch" that controls regioselectivity. Indazole exists in a tautomeric equilibrium, but the alkylation outcome is dictated by the nature of the nucleophile (Neutral vs. Anionic) and the reaction control (Kinetic vs. Thermodynamic).[1]
The Core Conflict
-Ethylation (Thermodynamic Product): Preserves the benzenoid aromaticity of the fused ring system. This is the most stable product (~3–5 kcal/mol more stable than ).
-Ethylation (Kinetic Product): In the neutral indazole, the pyridine-like nitrogen at position 2 is the site of highest electron density (HOMO). However, the resulting product has a quinonoid character, making it less stable.
Decision Logic (Visualized)
Figure 1: Decision matrix for selecting reaction conditions based on the desired regioisomer.
Protocol A: Targeting
-Ethyl Indazole (The Thermodynamic Standard)
Objective: >95% selectivity for
.
Principle: By fully deprotonating the indazole, you create an ambident anion. While the charge is delocalized, the position is thermodynamically favored. High temperatures allow any kinetically formed product to rearrange or equilibrate back to (via intermolecular alkyl transfer or reversibility if using specific leaving groups).
Optimized Workflow
Solvent Choice:THF (Tetrahydrofuran) is often superior to DMF for pure selectivity with NaH, as it promotes a "tight ion pair" that shields
due to sodium coordination with the C3-substituent or simply steric blocking. However, DMF is faster.
Electrophile: Ethyl Iodide (EtI) or Ethyl Bromide (EtBr).
Step-by-Step Procedure
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.
Dissolution: Dissolve Indazole (1.0 equiv) in anhydrous THF (0.1 M concentration).
Deprotonation: Cool to 0°C. Add NaH (1.2 equiv) portion-wise.
Checkpoint: Wait for gas evolution to cease. Stir at 0°C for 30 mins, then warm to RT for 30 mins to ensure complete anion formation.
Alkylation: Cool back to 0°C. Add Ethyl Iodide (1.1 equiv) dropwise.
Thermodynamic Push: Warm to Room Temperature (RT).
Troubleshooting: If LCMS shows >10%
isomer, heat the reaction to 50–60°C for 2-4 hours. This thermal energy helps overcome the barrier for the thermodynamic preference.
Quench: Saturated
.
Why this works: The sodium cation (
) often coordinates near (especially if C3 has a donor group), sterically hindering that site and directing the electrophile to .
Protocol B: Targeting
-Ethyl Indazole (The Kinetic Challenge)
Objective: Maximizing
selectivity (typically 2:1 to >10:1 depending on method).
Principle: You must alkylate the neutral molecule. In the neutral state, has a localized lone pair (pyridine-like) and is the stronger nucleophile. has a proton and is non-nucleophilic. Avoid strong bases!
Method 1: The Mitsunobu Reaction (Recommended)
Recent literature and Pfizer process chemistry data suggest Mitsunobu conditions often favor
for indazoles, particularly when steric bulk is present at C7 or electron-withdrawing groups are on the ring.
Based on recent advances (e.g., Synthesis 2022), using ethyl trichloroacetimidate with a Brønsted acid catalyst protonates the imidate, making it an ultra-active electrophile that reacts instantly with the most basic nitrogen (
product. How do I fix this?A: This is often a "kinetic trap."
Increase Temperature: Heat the reaction to 60°C or reflux in THF.
Switch Leaving Group: If using Ethyl Bromide, switch to Ethyl Tosylate. The slower reaction rate can sometimes allow better thermodynamic equilibration.
Check C3 Substituent: If you have a bulky group at C3, it sterically hinders
naturally. If C3 is a proton, steric differentiation is lower.
Q: My
-ethyl product converts to during purification.A: This is the "Indazole Walk." The -alkyl indazoles are kinetically stable but thermodynamically unstable.
Avoid Acidic Workups: Do not use HCl washes.
Silica Gel: Silica is slightly acidic. If your compound is sensitive, add 1% Triethylamine (TEA) to your eluent during column chromatography to neutralize the silica.
Storage: Store the
isomer in the freezer; it can isomerize upon standing at RT in solution.
Q: How do I easily distinguish
vs ethyl isomers by NMR?A: Look at the C3-H proton (if unsubstituted) or the Ethyl :
-Ethyl: The quartet is typically more shielded (3.8 - 4.2 ppm). The C3-H correlates to the alkyl group in NOESY.
-Ethyl: The quartet is typically more deshielded (4.4 - 4.6 ppm) due to the adjacent positive character of the quinonoid-like system.
C13 NMR: The C3 carbon in
-isomers is often shifted upfield compared to .
References
Thermodynamic Control (
): Cheung, M. et al.[4] "Regioselective N-Alkylation of Indazoles." Journal of Organic Chemistry, 2003, 68, 4093. Link
Mitsunobu Selectivity (
): Lunn, G. et al. "Regioselective Alkylation of Indazoles under Mitsunobu Conditions." Tetrahedron Letters, 2005, 46, 6639. Link
Acid-Catalyzed Imid
): Clemens, J. et al. (Pfizer).[5] "Selective N2-Alkylation of 1H-Indazoles." Synthesis, 2022, 54, 3995. Link
Meerwein Salt Mechanism: Luo, G. et al. "Regioselective N-Alkylation of Indazoles using Triethyloxonium Tetrafluoroborate." Tetrahedron, 2006, 62, 9807. Link
Technical Support Center: A Guide to Separating N1 and N2 Isomers of Ethyl Indazole-6-carboxylate
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating N1 and N2 isomers of ethyl indazole-6-c...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating N1 and N2 isomers of ethyl indazole-6-carboxylate. The synthesis of this compound often results in a mixture of these two regioisomers, and their effective separation is crucial for subsequent research and development activities. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to empower you with the knowledge to overcome common challenges in this area.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues that you may encounter during the separation of N1 and N2 isomers of ethyl indazole-6-carboxylate. The solutions provided are based on established chemical principles and practical laboratory experience.
Q1: My flash column chromatography is giving poor separation of the N1 and N2 isomers. What are the likely causes and how can I improve the resolution?
A1: Poor resolution in flash column chromatography is a frequent challenge. The primary reason is often a suboptimal choice of the mobile phase. The N1 and N2 isomers of ethyl indazole-6-carboxylate have very similar polarities, making their separation by normal-phase chromatography challenging.
Causality and Solutions:
Solvent System Optimization: The polarity of the eluent is critical. A common starting point for normal-phase chromatography is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent such as ethyl acetate.[1] If you are observing co-elution, the polarity of your mobile phase may be too high, causing the compounds to move too quickly down the column without sufficient interaction with the stationary phase. Conversely, if the compounds are not moving, the polarity is too low.
Troubleshooting Steps:
Systematic Gradient Optimization: Begin with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of the more polar solvent. This can be done in a stepwise or linear gradient.
Alternative Solvent Systems: If a hexane/ethyl acetate system is not effective, consider a different solvent combination. Dichloromethane/methanol is another common choice for separating compounds of moderate polarity.[1]
TLC as a Predictive Tool: Before running a column, always optimize the separation on a Thin Layer Chromatography (TLC) plate. The ideal solvent system for TLC will provide a clear separation of the two spots with retention factors (Rf) between 0.2 and 0.5.
Column Packing and Loading: An improperly packed column can lead to band broadening and poor separation.
Troubleshooting Steps:
Proper Packing: Ensure the silica gel is packed uniformly without any air bubbles or channels. A wet slurry packing method is generally preferred.
Sample Loading: The sample should be loaded onto the column in a small volume of a solvent in which it is highly soluble but which is a weak eluent for the chromatography. This ensures a narrow starting band. Dry loading the sample onto a small amount of silica gel can also significantly improve resolution, especially if the sample is not very soluble in the initial mobile phase.
Q2: I'm attempting to separate the isomers by recrystallization, but they are co-crystallizing. How can I induce selective crystallization?
A2: Co-crystallization occurs when the two isomers have similar solubilities and crystal lattice energies in the chosen solvent. Achieving selective crystallization requires exploiting subtle differences in their physicochemical properties.
Causality and Solutions:
Solvent Screening: The choice of solvent is paramount for successful recrystallization. An ideal solvent will have a significant difference in solubility for the two isomers at different temperatures.
Troubleshooting Steps:
Systematic Solvent Screening: Test a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, acetonitrile, and mixtures with water).[2] A patent on separating substituted indazole isomers suggests using mixed solvents like acetone/water, ethanol/water, or tetrahydrofuran/water.[2]
Slow Cooling: Rapid cooling often leads to the trapping of impurities and the other isomer in the crystal lattice. A slow, controlled cooling process allows for the preferential crystallization of the less soluble isomer.
Seeding: If you have a small amount of a pure isomer, you can use it as a seed crystal. Adding a seed crystal to a supersaturated solution can induce the crystallization of that specific isomer.[3][4]
Q3: I have separated two fractions that I believe are the N1 and N2 isomers. How can I definitively identify them using NMR spectroscopy?
A3: NMR spectroscopy is a powerful tool for the unambiguous assignment of N1 and N2 substituted indazoles.[5][6][7] The chemical shifts of the protons and carbons in the indazole ring are significantly different between the two isomers.
Causality and Key Spectroscopic Differences:
1H NMR Spectroscopy:
Proton at C7: A key diagnostic feature is the chemical shift of the proton at the 7-position of the indazole ring. In the N2 isomer, the lone pair of electrons on the N1 nitrogen has a deshielding effect on the adjacent C7-H proton, causing it to resonate at a higher frequency (further downfield) compared to the corresponding proton in the N1 isomer.[5]
Proton at C3: Conversely, the proton at the 3-position is typically shielded in the N2 isomer and appears at a lower frequency (upfield) compared to the C3-H of the N1 isomer.[5]
13C NMR Spectroscopy:
The chemical shifts of the carbon atoms in the indazole ring, particularly C3 and C7a, are also diagnostic.[8]
2D NMR Techniques:
Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can provide further confirmation by showing correlations between protons and carbons, aiding in the complete assignment of the spectra for each isomer.[6][7]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the properties and handling of ethyl indazole-6-carboxylate isomers.
Q4: What are the fundamental structural differences between the N1 and N2 isomers of ethyl indazole-6-carboxylate?
A4: The core difference lies in the point of attachment of the ethyl group to the nitrogen atoms of the indazole ring.
N1 Isomer: The ethyl group is attached to the nitrogen atom at position 1 of the indazole ring. This tautomer is generally the more thermodynamically stable form.[9][10]
N2 Isomer: The ethyl group is attached to the nitrogen atom at position 2 of the indazole ring. This tautomer is often the kinetically favored product in alkylation reactions.[10]
The position of the substituent significantly influences the electronic distribution and steric environment of the molecule, leading to differences in their physical and spectroscopic properties.
Q5: Why is the separation of these isomers important in a drug development context?
A5: In drug development, the specific three-dimensional structure of a molecule is critical to its biological activity and safety profile. Even subtle differences, such as the position of a substituent in regioisomers, can lead to significant variations in:
Pharmacological Activity: One isomer may bind to the target receptor or enzyme with high affinity, while the other may be inactive or have a different mode of action.
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) properties of the isomers can differ, affecting their bioavailability and duration of action.
Toxicology: One isomer might be safe, while the other could have undesirable side effects or toxicity.
Therefore, isolating and characterizing each isomer is a regulatory requirement and a scientific necessity to ensure the development of a safe and effective drug.
Q6: Are there any analytical techniques other than chromatography and crystallization that can be used to separate or analyze the isomer mixture?
A6: While chromatography and crystallization are the most common preparative techniques, other analytical methods can be employed for analysis:
High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution than flash chromatography and can be used for both analytical quantification of the isomer ratio and for preparative separation on a smaller scale.[11][12] The choice of a suitable column (e.g., C18 for reverse-phase) and mobile phase is crucial.
Supercritical Fluid Chromatography (SFC): SFC can sometimes provide better and faster separations for isomers compared to HPLC.
UV Derivative Spectrophotometry: In some cases, the UV spectra of the isomers may be sufficiently different, and derivative spectrophotometry can be used for their quantitative analysis.[13]
Experimental Protocols
Detailed Protocol for Flash Column Chromatography Separation
This protocol provides a step-by-step guide for the separation of N1 and N2 isomers of ethyl indazole-6-carboxylate using flash column chromatography.
Materials:
Silica gel (230-400 mesh)
Hexane (or heptane)
Ethyl acetate
Dichloromethane (for sample loading, optional)
Glass column with a stopcock
Sand
Collection tubes
TLC plates, chamber, and UV lamp
Procedure:
TLC Optimization:
Dissolve a small amount of the isomer mixture in a suitable solvent (e.g., dichloromethane).
Spot the solution onto a TLC plate.
Develop the plate in various mixtures of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).
Identify the solvent system that provides the best separation of the two spots, with Rf values ideally between 0.2 and 0.5.
Column Packing:
Secure the column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
Open the stopcock to drain the excess solvent, ensuring the solvent level does not drop below the top of the silica bed.
Sample Loading:
Dissolve the isomer mixture in a minimal amount of a non-polar solvent like dichloromethane.
Carefully apply the sample solution to the top of the silica bed.
Alternatively, for better resolution, perform a dry loading: dissolve the sample, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting free-flowing powder to the top of the column.
Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.
Elution:
Carefully add the mobile phase to the column.
Begin elution with the optimized solvent system from the TLC analysis. If a gradient is required, start with a lower polarity than the optimal TLC solvent and gradually increase the polarity.
Collect fractions in test tubes.
Fraction Analysis:
Monitor the elution by spotting fractions onto a TLC plate and visualizing under a UV lamp.
Combine the fractions that contain each pure isomer.
Solvent Removal:
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified isomers.
The following diagram illustrates the general workflow for the separation and identification of the N1 and N2 isomers of ethyl indazole-6-carboxylate.
Caption: Workflow for Separation and Identification of Indazole Isomers.
References
Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC. (n.d.).
CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents. (n.d.).
HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. (n.d.).
Analytical Investigation of N 1 and N 2 Isomers of Indazole-3-Carboxylic Acid. Unambiguous Structure Assignment by UV Derivative Spectrophotometry - Taylor & Francis. (n.d.).
Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed. (2024, November). Magn Reson Chem, 62(11), 765-774.
HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES - ANTIFUNGAL COMPOUNDS - PubMed. (n.d.).
A Technical Guide to the Reaction Mechanisms of Indazole Synthesis - Benchchem. (n.d.).
Rapid Synthesis of Indazole derivatives using Microwave Technology, its Characterisation and Anti-Inflammatory effects Observed in Laboratory Tests - Asian Journal of Research in Chemistry. (n.d.).
Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector - Longdom Publishing. (n.d.).
Journal of Chemical Health Risks Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. (n.d.).
A Comparative Analysis of Indazole Synthesis Routes for Researchers and Drug Development Professionals - Benchchem. (n.d.).
(PDF) Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - ResearchGate. (2006, November 14).
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC. (n.d.).
Separation of isomers by selective seeding and crystallisation? - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2019, August 17).
Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. (n.d.).
Technical Support Center: Refinement of Crystallization Methods for Isomer Separation - Benchchem. (n.d.).
Development of a selective and scalable N1-indazole alkylation - PMC - NIH. (2024, February 20).
Successful Flash Chromatography - King Group. (n.d.).
How NMR Helps Identify Isomers in Organic Chemistry? - Creative Biostructure. (n.d.).
Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (n.d.).
Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. (n.d.).
Separation of diastereomers by crystallization with seeding : r/OrganicChemistry - Reddit. (2023, November 21).
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018, October 26).
Original synthesis of 6-(ethylthio)methyl indazole[1]. Reagents and... - ResearchGate. (n.d.). Retrieved from
Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. (n.d.).
Advances in Crystallization for Separation Techniques - Longdom Publishing. (n.d.).
Purification of Organic Compounds by Flash Column Chromatography. (n.d.).
Synthesis of Antifungal Indazole Analogs, Regioselective Methylation of 5-Substituted-1H-Tetrazoles, and At. (n.d.).
Mechanism of a Highly Selective N2 Alkylation of Indazole - WuXi Biology. (n.d.).
The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate - Connect Journals. (n.d.).
Structural and spectroscopic characterization of N1,N2-diphenylacenapthylene-1,2-diimines and the influence of substituents on the viscosity of alkyl magnesium solutions - PMC. (n.d.).
Computational and infrared spectroscopic investigations of N-substituted carbazoles. (2021, March 25).
Technical Support Center: Optimizing Yield for Ethyl 1-ethyl-1H-indazole-6-carboxylate Synthesis
Welcome to the technical support center for the synthesis of ethyl 1-ethyl-1H-indazole-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize th...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of ethyl 1-ethyl-1H-indazole-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here, we address common challenges and provide in-depth, evidence-based solutions to enhance your reaction yields and product purity.
I. Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis of ethyl 1-ethyl-1H-indazole-6-carboxylate, providing quick and actionable advice.
Q1: My N-alkylation of ethyl 1H-indazole-6-carboxylate is resulting in a mixture of N1 and N2 isomers. How can I improve the regioselectivity for the desired N1 product?
The regioselectivity of N-alkylation on the indazole ring is a well-documented challenge and is highly dependent on reaction conditions.[1][2] The formation of a mixture of N1 and N2 alkylated products is a common outcome.[1] To favor the formation of the N1 isomer, ethyl 1-ethyl-1H-indazole-6-carboxylate, consider the following:
Base and Solvent System: The choice of base and solvent is critical. A widely successful approach for selective N1 alkylation involves using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).[2][3] The combination of NaH in THF has been shown to provide high N1 regioselectivity for a variety of substituted indazoles.[2] In contrast, conditions like potassium carbonate in THF may lead to poor conversion.[4]
Reaction Temperature: Performing the deprotonation with NaH at 0 °C before the addition of the alkylating agent can enhance selectivity. After the addition, allowing the reaction to slowly warm to room temperature and stir for an extended period (12-24 hours) often drives the reaction to completion in favor of the N1 product.[4]
Nature of the Alkylating Agent: While ethyl iodide or ethyl bromide are commonly used, the reactivity of the leaving group can influence the reaction. For primary alkyl halides, the NaH/THF system generally maintains high N1 selectivity.[3]
Q2: I'm observing a significant amount of unreacted starting material (ethyl 1H-indazole-6-carboxylate) even after prolonged reaction times. What are the likely causes?
Incomplete conversion can be frustrating. Here are several factors to investigate:
Insufficient Base: Ensure you are using a sufficient excess of the base (typically 1.1 to 1.5 equivalents of NaH) to ensure complete deprotonation of the indazole N-H.[4] The quality of the NaH (e.g., 60% dispersion in mineral oil) should also be considered, as older batches may have reduced activity.
Moisture Contamination: Sodium hydride reacts violently with water. The presence of moisture in your solvent or on your glassware will consume the base and prevent the deprotonation of the indazole. Always use anhydrous solvents and flame-dried glassware under an inert atmosphere (e.g., nitrogen or argon).
Poor Solubility: If your starting material has poor solubility in the chosen solvent at the reaction temperature, this can hinder the reaction rate. While THF is often effective, for more polar substrates, DMF might be a better choice to ensure all reactants are in solution.[4]
Inactive Alkylating Agent: Verify the purity and integrity of your ethylating agent (e.g., ethyl bromide or ethyl iodide). Degradation of the alkylating agent will naturally lead to incomplete reactions.
Q3: The purification of my final product is proving difficult, with impurities that are hard to separate by column chromatography. What are these impurities likely to be and how can I minimize them?
Common impurities in this synthesis include the undesired N2-alkylated isomer, unreacted starting material, and byproducts from side reactions.
N2-Isomer: As discussed in Q1, optimizing the N-alkylation conditions is the best way to minimize the formation of the N2-isomer. If a mixture is formed, careful column chromatography on silica gel is typically required for separation.[4]
Side Reactions from the Base: If using a very strong base like n-butyllithium, deprotonation at other positions on the aromatic ring can occur, leading to undesired side products. NaH is generally preferred to avoid this.
Alternative Synthetic Routes: If direct N-alkylation consistently gives inseparable mixtures, consider a strategy where the ethyl group is introduced before the formation of the indazole ring. This can be achieved through methods like the Fischer indole synthesis using an N-ethylated hydrazine derivative.[3][5]
Q4: My overall yield is consistently low, even with good conversion in the N-alkylation step. Where else in the synthesis could I be losing product?
Low overall yield can stem from issues in either the formation of the indazole core or the final esterification and alkylation steps.
Indazole Ring Formation: The synthesis of the initial 1H-indazole-6-carboxylic acid or its ester is a critical step. Various methods exist, including the reaction of a substituted o-toluidine with sodium nitrite or the cyclization of a substituted phenylhydrazine.[6][7] The yields of these reactions can be variable and sensitive to conditions. For instance, the nitrosation of indoles can be optimized by slow addition of the indole at low temperatures.[8]
Esterification: If you are synthesizing the ethyl ester from the corresponding carboxylic acid, ensure the esterification reaction goes to completion. Standard methods like Fischer esterification (refluxing in ethanol with a catalytic amount of strong acid) are effective but require removal of water to drive the equilibrium. Alternatively, coupling reagents like EDC with HOBT in the presence of ethanol can be used.[9]
Work-up and Purification Losses: Significant product loss can occur during aqueous work-ups and column chromatography. Ensure proper phase separation and minimize the number of purification steps where possible. Recrystallization, if feasible, can sometimes be a more efficient purification method than chromatography for removing minor impurities.[10]
II. In-depth Troubleshooting Guides
This section provides detailed protocols and explanations for overcoming more complex synthetic challenges.
Guide 1: Optimizing N1-Regioselectivity in the N-Alkylation of Ethyl 1H-indazole-6-carboxylate
The Challenge: Achieving high regioselectivity in the N-alkylation of indazoles is a common hurdle, with steric and electronic factors influencing the N1/N2 ratio.[2] While the 1H-tautomer is generally more stable, kinetic and thermodynamic factors during alkylation can lead to mixtures.[3]
Underlying Principles: The regiochemical outcome of indazole N-alkylation is influenced by a complex interplay of factors including the counter-ion of the base, the solvent, and the nature of the electrophile.[3] The use of sodium hydride in THF is thought to favor the formation of a sodium-indazole complex that sterically hinders attack at the N2 position, thereby promoting N1 alkylation.[3]
Troubleshooting Workflow Diagram:
Caption: Troubleshooting workflow for optimizing N1-regioselectivity.
Detailed Experimental Protocol for Optimized N1-Alkylation:
Preparation: Under an inert atmosphere (N₂ or Ar), add a magnetic stir bar to a flame-dried, three-neck round-bottom flask.
Reagent Addition: Add ethyl 1H-indazole-6-carboxylate (1.0 equiv) to the flask. Dissolve it in anhydrous THF or DMF (approximately 0.1 M concentration).
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise over 10-15 minutes. Be cautious of hydrogen gas evolution.
Stirring: Stir the resulting suspension at 0 °C for 30-60 minutes to ensure complete deprotonation.
Alkylation: Add the ethylating agent (e.g., ethyl iodide or ethyl bromide, 1.1-1.3 equiv) dropwise to the reaction mixture at 0 °C.
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
Quenching: Once the reaction is complete, carefully quench the excess NaH by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.
Work-up: Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the N1 and N2 isomers.
Data Comparison for Different N-Alkylation Conditions:
Guide 2: Addressing Low Yield in the Initial Indazole Synthesis via Fischer Indole Synthesis Analogue
The Challenge: The Fischer indole synthesis is a classic method for forming indole rings and can be adapted for indazole synthesis.[5][11] However, it often requires harsh acidic conditions and high temperatures, which can lead to side reactions and low yields, particularly with sensitive substrates.[12]
Underlying Principles: The Fischer indole synthesis involves the acid-catalyzed rearrangement of a phenylhydrazone.[5][11] The key steps are the formation of the hydrazone, tautomerization to an enamine, a-sigmatropic rearrangement, and subsequent cyclization with the elimination of ammonia.[11] For the synthesis of a 6-carboxyindazole derivative, a substituted phenylhydrazine and a pyruvate derivative would be required.
Troubleshooting Workflow for Fischer Indazole Synthesis:
Caption: Troubleshooting workflow for the Fischer indazole synthesis.
General Protocol for Fischer Indazole Synthesis:
Hydrazone Formation:
Dissolve the substituted phenylhydrazine (1.0 equiv) and the keto-ester (e.g., ethyl pyruvate, 1.05 equiv) in a suitable solvent like ethanol.
Add a catalytic amount of acetic acid.
Stir at room temperature or with gentle heating until hydrazone formation is complete (monitor by TLC).
Isolate the hydrazone by filtration or evaporation of the solvent.
Cyclization:
Add the dried hydrazone to a pre-heated solution of the acid catalyst. Common catalysts include polyphosphoric acid (PPA), Eaton's reagent, or a Lewis acid like zinc chloride in a high-boiling solvent.[5]
Heat the reaction mixture at a temperature typically ranging from 80 to 180 °C, depending on the substrate and catalyst. Microwave-assisted heating can also be employed to reduce reaction times and potentially improve yields.[13]
Monitor the reaction for the consumption of the hydrazone and the formation of the indazole product.
Upon completion, cool the reaction mixture and pour it onto ice-water.
Neutralize the acid carefully with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
Extract the product with an organic solvent.
Wash the organic layer, dry it, and concentrate it.
Purify the crude product by column chromatography or recrystallization.[10]
Key Optimization Parameters:
Parameter
Considerations
Acid Catalyst
Brønsted acids (H₂SO₄, PPA) and Lewis acids (ZnCl₂, BF₃·OEt₂) are commonly used.[5] The optimal choice depends on the substrate. PPA is often effective but can make work-up difficult.
Temperature
High temperatures are often required, but decomposition can occur. A stepwise increase in temperature might be beneficial. Microwave heating can offer better control and faster reaction times.[13]
Solvent
High-boiling point solvents like toluene, xylene, or acetic acid are often used.[13] The choice of solvent can influence the reaction rate and selectivity.
III. Concluding Remarks
The synthesis of ethyl 1-ethyl-1H-indazole-6-carboxylate presents several challenges, primarily concerning regioselectivity in the N-alkylation step and the overall yield of the multi-step process. By systematically addressing the variables outlined in this guide, from the choice of reagents and solvents to the careful control of reaction parameters, researchers can significantly improve the efficiency and reproducibility of their synthetic efforts. This technical support center serves as a living document and will be updated as new methodologies and insights become available.
IV. References
Keating, T. A., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(45), 28217-28228. [Link]
Wikipedia. Fischer indole synthesis. Accessed February 12, 2024. [Link]
Semantic Scholar. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Accessed February 12, 2024. [Link]
Organic Syntheses. Indazole. Accessed February 12, 2024. [Link]
Palmieri, A., et al. (2018). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 23(10), 2465. [Link]
ResearchGate. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Accessed February 12, 2024. [Link]
University College Cork. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Accessed February 12, 2024. [Link]
DiVA. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Accessed February 12, 2024. [Link]
Organic Syntheses. Indazole. Accessed February 12, 2024. [Link]
Organic Chemistry Portal. Indazole synthesis. Accessed February 12, 2024. [Link]
Google Patents. (2021). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. Accessed February 12, 2024.
Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]
ResearchGate. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Accessed February 12, 2024. [Link]
Le, T. B., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12535-12543. [Link]
SSRN. Direct and selective alkylation of indazole-3-carboxylic acid with the application on the synthesis of synthetic cannabinoids an. Accessed February 12, 2024. [Link]
Journal of Chemical and Pharmaceutical Research. Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Accessed February 12, 2024. [Link]
Organic Chemistry Portal. Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Accessed February 12, 2024. [Link]
Google Patents. (2011). US8022227B2 - Method of synthesizing 1H-indazole compounds. Accessed February 12, 2024.
ACS Publications. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. The Journal of Organic Chemistry, 88(8), 4937-4946. [Link]
Chem-Impex. Ethyl-1H-indazole-6-carboxylate. Accessed February 12, 2024. [Link]
Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1935-1956. [Link]
Molecules. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Accessed February 12, 2024. [Link]
Technical Support Center: Indazole Alkylation Troubleshooting
Topic: Optimization of Yield and Regioselectivity in Indazole -Alkylation Role: Senior Application Scientist Status: Active Introduction: The Indazole Challenge Welcome to the technical support module for Indazole chemis...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimization of Yield and Regioselectivity in Indazole
-Alkylation
Role: Senior Application Scientist
Status: Active
Introduction: The Indazole Challenge
Welcome to the technical support module for Indazole chemistry. If you are here, you are likely facing the classic "Indazole Dilemma": a reaction that yields a frustrating mixture of
- and -alkylated isomers, often accompanied by low overall conversion or difficult purification.[1]
The core of the problem lies in the annular tautomerism of the indazole scaffold. While the
-indazole (-H) is thermodynamically more stable than the -indazole (-H) by approximately 4-5 kcal/mol, the position is often more nucleophilic under kinetic conditions due to the "alpha-effect" (lone pair repulsion) or specific solvent interactions.
This guide moves beyond generic advice to provide field-proven protocols for controlling this equilibrium.
Module 1: Solving the Regioselectivity Crisis (
vs.
)
User Issue: "I am getting a 60:40 mixture of isomers. I need the
-product, but I can't separate them efficiently."
The Root Cause
In polar aprotic solvents (DMF, DMSO) with weak bases (
, ), the indazole anion exists as a "naked" species or solvent-separated ion pair. This lack of coordination allows the electrophile to attack the most electron-rich site (often ), leading to poor selectivity.
The Solution: Chelation Control (The NaH/THF Protocol)
To force
selectivity, you must stabilize the transition state that leads to substitution. This is best achieved using Sodium Hydride (NaH) in THF .[1][2][3]
Mechanism: The sodium cation (
) coordinates tightly with the nitrogen and, crucially, with substituents at the C3 position (if present).[4][5] This "blocking" effect and the formation of a tight ion pair directs the electrophile to the position.
-isomer for my SAR study, but the thermodynamic product () keeps dominating."
The Root Cause
Since
is the thermodynamic sink, obtaining requires Kinetic Control or specific reaction pathways that invert the selectivity.
The Solution: The Mitsunobu Reaction
The Mitsunobu reaction typically favors the
-isomer for indazoles. The steric bulk of the triphenylphosphine/DEAD complex often directs the alkyl group to the less sterically hindered position during the displacement.
Addition: Add DIAD dropwise over 20 minutes. Exotherm control is vital.
Reaction: Stir at RT for 12–24 hours.
Workup: Concentrate and triturate with
to precipitate before chromatography.
Note: If the Mitsunobu fails (due to pKa limits), consider using Meerwein salts (
) which are highly reactive and often favor kinetic () products, though yields can be lower.
Module 3: Troubleshooting Low Conversion
User Issue: "The ratio is fine, but the reaction stalls at 50% conversion. Adding more base doesn't help."
Diagnosis & Fixes
The "Cesium Effect":
If using alkyl chlorides or hindered bromides,
is too weak and insoluble in organic solvents.
Fix: Switch to
in MeCN or DMF. The larger Cesium radius increases solubility and nucleophilicity of the indazole anion (Note: this compromises regioselectivity, see Module 1).
The Leaving Group:
Alkyl chlorides are often unreactive toward the indazole nitrogen.
Fix: Add 10 mol% NaI (Finkelstein condition) to generate the reactive alkyl iodide in situ.
Electrophile Decomposition:
Primary alkyl halides can hydrolyze or eliminate (E2) at high temperatures.
Fix: Lower the temperature and use a stronger base (NaH) to increase reaction rate at lower heat.
Visualizing the Workflow
The following diagram illustrates the decision logic for optimizing your reaction based on the target isomer.
Caption: Decision tree for selecting reaction conditions based on target regiochemistry and troubleshooting conversion issues.
FAQs: Expert Insights
Q: How do I distinguish
and isomers by NMR? They look identical.A: Do not rely on 1H chemical shifts alone. The definitive method is 2D NOESY or HMBC .
-Isomer: You will see a NOE correlation between the -CH protons and the C7-H proton (the aromatic proton on the benzene ring closest to the nitrogen).
-Isomer: You will see a NOE correlation between the -CH protons and the C3-H (or substituent at C3). There is no correlation to the benzene ring protons.
Q: Can I convert the
isomer into the isomer?A: Sometimes. Since is thermodynamic, heating the isomer with a catalytic amount of acid (e.g., TsOH) or alkyl halide in a high-boiling solvent can trigger rearrangement, but this often leads to decomposition. It is better to optimize the initial reaction.
Q: Does the substituent at C3 change the rules?A: Yes. Bulky groups at C3 (e.g., t-Butyl) sterically hinder
, improving selectivity naturally. Electron-withdrawing groups (EWG) at C3 or C7 can increase the acidity of the NH, making the anion more stable but less reactive, often requiring stronger bases.
References
Alam, R. M., & Keating, J. J. (2021).[6] Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[1][3][4][5][6][7] Beilstein Journal of Organic Chemistry, 17, 1939–1951.[3]
Cheung, M., Boloor, A., & Stafford, J. A. (2003).[1][7][8] Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles. The Journal of Organic Chemistry, 68(10), 4093–4095.
Hunt, K. W., Moreno, D. A., Suiter, N., Clark, C. T., & Kim, G. (2009).[9] Selective Synthesis of 1-Functionalized-Alkyl-1H-Indazoles. Organic Letters, 11(21), 5054–5057.
Luo, G., Chen, L., & Dubowchik, G. (2006).[9] Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles.[1][5][9] The Journal of Organic Chemistry, 71(14), 5392–5395.
Solvent effects on N1 vs N2 ratio in indazole alkylation
Prepared by: Your Senior Application Scientist Welcome to the technical support center for indazole alkylation. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navig...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for indazole alkylation. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of regioselective N-alkylation of the indazole scaffold. Direct alkylation frequently results in a mixture of N1 and N2 isomers, a significant challenge that can impact yield and purification efforts[1][2].
This document provides in-depth, field-proven insights to help you troubleshoot common issues and rationally design your experiments to achieve the desired regiochemical outcome. We will explore the fundamental principles governing selectivity and provide actionable protocols to control the N1 vs. N2 product ratio.
Frequently Asked Questions (FAQs)
Q1: Why is controlling the N1 vs. N2 alkylation of indazole so challenging?
The primary challenge stems from the tautomeric nature of the indazole ring. The NH proton can reside on either nitrogen, leading to the more stable 1H-indazole and the less stable 2H-indazole tautomers[2][3][4]. When deprotonated, the resulting indazolide anion is an ambident nucleophile with significant electron density on both N1 and N2. The subsequent alkylation can occur at either nitrogen, and the product ratio is highly sensitive to a delicate interplay of factors including the base, solvent, cation, temperature, and the electronic and steric properties of both the indazole substrate and the alkylating agent[1][3][5].
}
dot
Caption: Tautomerism and competing N1/N2 alkylation pathways.
Q2: What is the fundamental role of the solvent in determining the N1/N2 ratio?
The solvent's primary role is to influence the state of the ion pair formed between the indazolide anion and the counter-cation from the base (e.g., Na⁺, K⁺, Cs⁺). This is a critical factor in directing regioselectivity.
Non-polar/Ethereal Solvents (e.g., THF, Dioxane): These solvents promote the formation of "tight ion pairs." The cation remains closely associated with the indazolide anion. This proximity allows the cation to coordinate with both the N2 nitrogen and a nearby atom (like an oxygen on a C3 substituent), sterically shielding the N2 position and directing the alkylating agent to the N1 position[1][3].
Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents have high dielectric constants and are excellent at solvating cations. This leads to the formation of "solvent-separated ion pairs," where the cation is surrounded by solvent molecules and is no longer tightly associated with the indazolide anion[3][6]. Without the cation's directing effect, alkylation is governed by the intrinsic nucleophilicity and steric accessibility of the two nitrogen atoms, often resulting in mixtures[3].
}
dot
Caption: Troubleshooting flowchart for improving N1 selectivity.
Data Summary: Effect of Base/Solvent on N1 Selectivity
Base
Solvent
Typical N1:N2 Ratio
Rationale
Reference(s)
NaH
THF
>95:5 (often >99:1)
Forms a tight ion pair. Na⁺ coordinates with N2 and a C3 substituent (if present), sterically blocking N2 attack. This is the gold standard for N1 selectivity.
These bases are often not strong enough or soluble enough to efficiently deprotonate the indazole in THF, leading to poor conversion or no reaction at all.[3][5]
Problem: How can I selectively synthesize the N2-alkylated indazole?
While the 1H-tautomer is more stable, specific kinetic conditions can be employed to favor alkylation at the N2 position.
Recommended Strategies:
Mitsunobu Reaction: This is a highly reliable method for achieving N2 selectivity. The reaction of an indazole with an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate (like DIAD or DEAD) strongly favors the formation of the N2-alkylated product[1][3][4]. For example, reacting an indazole with n-pentanol under Mitsunobu conditions can yield an N1:N2 ratio of 1:2.5[3][4].
Acid Catalysis: A newer approach involves using a strong acid like trifluoromethanesulfonic acid (TfOH) with diazo compounds as the alkylating agent. This metal-free system has been shown to provide excellent N2 selectivity, with N2/N1 ratios up to 100/0[8]. Quantum mechanical studies suggest this high selectivity arises because N1 alkylation would have to proceed through the higher-energy 2H-indazole tautomer, creating a larger activation barrier compared to the N2 pathway[9].
Substituent Effects: The electronics of the indazole ring itself can be a powerful directing group. Indazoles with electron-withdrawing substituents (e.g., -NO₂, -CO₂Me) at the C7 position have been shown to confer excellent N2 selectivity (≥96%) even under conditions that might otherwise favor N1[3][5][7].
Experimental Protocols
Protocol 1: General Procedure for Highly N1-Selective Alkylation
This protocol is optimized for achieving >99% N1 regioselectivity for indazoles with C3-chelating substituents[5][7].
}
dot
Caption: Experimental workflow for N1-selective alkylation.
Step-by-Step Methodology:
To a solution of the substituted 1H-indazole (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
Stir the resulting suspension at 0 °C for 30 minutes.
Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise to the reaction mixture at 0 °C.
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired N1-alkylated indazole[1].
Protocol 2: General Procedure for N2-Selective Mitsunobu Reaction
This protocol is adapted for selectively forming the N2-alkylated isomer[1][3].
Step-by-Step Methodology:
To a solution of the 1H-indazole (1.0 equiv), the corresponding alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) in THF dropwise.
Stir the reaction mixture at room temperature for 12-24 hours, or until complete consumption of the starting material is observed by TLC or LC-MS.
Concentrate the reaction mixture under reduced pressure.
Purify the crude product by column chromatography on silica gel to separate the desired N2-alkylated indazole from triphenylphosphine oxide and other byproducts[1].
Product Characterization: How to Differentiate N1 and N2 Isomers
Unambiguous structural assignment is critical. While 1D ¹H NMR can provide clues, advanced 2D NMR techniques are the definitive method for distinguishing between N1 and N2 regioisomers.
The Definitive Method: ¹H-¹³C HMBC NMR
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the gold standard for assignment[4][5][10]. It shows correlations between protons and carbons that are 2 or 3 bonds away. The key is to look for a correlation from the protons of the newly installed alkyl group (specifically the -CH₂- group attached to the nitrogen) to the quaternary carbons of the indazole ring.
N1-Alkylated Isomer: A clear correlation will be observed between the N1-CH₂ protons and the C7a carbon of the indazole ring[5][6].
N2-Alkylated Isomer: A clear correlation will be observed between the N2-CH₂ protons and the C3 carbon of the indazole ring[5][6].
Other techniques like NOESY can also be employed to confirm assignments[10].
References
Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. ResearchGate. [Link]
Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. [Link]
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. [Link]
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. PMC. [Link]
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. [Link]
(PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]
Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. PubMed. [Link]
Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. PubMed. [Link]
TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications (RSC Publishing). [Link]
Development of a selective and scalable N1-indazole alkylation. PMC - NIH. [Link]
Development of a selective and scalable N1-indazole alkylation. RSC Publishing. [Link]
C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HAL Open Science. [Link]
Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]
The Difference Between Polar Protic And Aprotic Solvents In Solubility. Aozun Asia. [Link]
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
Polar Protic and Aprotic Solvents. Chemistry LibreTexts. [Link]
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]
Comparison of Polar Protic and Aprototic Solvents in Chemical Reactions. Medium. [Link]
Data-Driven Development of a Selective and Scalable N1-Indazole Alkylation. The Royal Society of Chemistry. [Link]
Phase Transfer Catalysis(Mechanism and Applications). YouTube. [Link]
Technical Support Center: Purification Strategies for Reactions Involving Ethyl Iodide
Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth, field-proven strategies for the effective removal of unreacted ethyl iodide from rea...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth, field-proven strategies for the effective removal of unreacted ethyl iodide from reaction mixtures. The following question-and-answer format is designed to directly address common challenges and provide practical, step-by-step solutions grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: I've completed my ethylation reaction. What's the first thing I should consider when planning my purification strategy?
The initial and most critical step is to analyze the physical and chemical properties of your desired product in relation to those of ethyl iodide. This fundamental understanding will guide you to the most efficient and effective purification method.
A crucial first question to ask is: Is my product volatile?
If your product is non-volatile or has a significantly higher boiling point than ethyl iodide, distillation is often the simplest and most direct method for removal.
If your product is also volatile or thermally sensitive, alternative methods such as quenching, extraction, or chromatography will be more suitable.
The following decision-making workflow can help you select an appropriate starting point for your purification.
Caption: Initial decision workflow for removing ethyl iodide.
Troubleshooting and In-Depth Guides
Q2: My product is not volatile. How do I effectively remove ethyl iodide by distillation?
For non-volatile products with high thermal stability, distillation is an excellent choice for bulk removal of the volatile ethyl iodide.
Underlying Principle: Distillation separates components of a liquid mixture based on differences in their boiling points. Since ethyl iodide has a relatively low boiling point (72.3°C), it can be selectively evaporated from the reaction mixture, leaving the less volatile product behind.
Step-by-Step Protocol for Simple Distillation:
Apparatus Setup: Assemble a standard simple distillation apparatus. Ensure all glassware is dry and joints are properly sealed.
Transfer Reaction Mixture: Transfer the crude reaction mixture to the distillation flask. Add a few boiling chips to ensure smooth boiling.
Heating: Gently heat the distillation flask using a heating mantle.
Collection: Collect the distilled ethyl iodide in a receiving flask. The distillation temperature should be monitored and should remain close to the boiling point of ethyl iodide.[5]
Completion: The distillation is complete when the temperature begins to rise significantly above ethyl iodide's boiling point, or when no more distillate is collected.
Final Product: The remaining material in the distillation flask is your crude product, now largely free of ethyl iodide.
Important Considerations:
Vacuum Distillation: If your product has moderate volatility or is sensitive to higher temperatures, consider performing the distillation under reduced pressure. This will lower the boiling point of ethyl iodide, allowing for a gentler separation.
Safety: Ethyl iodide is flammable and an irritant.[3][6] Ensure the distillation is performed in a well-ventilated fume hood and take appropriate safety precautions.[7][8]
Q3: Distillation isn't an option for my compound. Can I chemically "quench" the unreacted ethyl iodide?
Yes, chemical quenching is a highly effective method for converting unreacted ethyl iodide into a more easily removable species. This is particularly useful when your product is sensitive to heat or co-distills with ethyl iodide.
Underlying Principle: This method involves adding a reagent (a "quencher") that reacts selectively with the electrophilic ethyl iodide.[9] The resulting product is typically a salt or a highly polar compound that can be easily separated by a simple aqueous extraction.
Recommended Quenching Agents:
Aqueous Sodium Thiosulfate (Na₂S₂O₃): This is a mild and effective quenching agent for alkyl halides.[10] The thiosulfate anion is a good nucleophile that reacts with ethyl iodide to form a water-soluble salt. The reaction is:
2S₂O₃²⁻(aq) + C₂H₅I(org) → C₂H₅S₂O₃⁻(aq) + I⁻(aq)[11][12]
Aqueous Sodium Hydroxide (NaOH): A dilute solution of NaOH can hydrolyze ethyl iodide to ethanol and sodium iodide, both of which are readily removed during an aqueous workup. The reaction is:
NaOH(aq) + C₂H₅I(org) → C₂H₅OH(aq) + NaI(aq)
Step-by-Step Quenching and Extraction Protocol:
Cool the Reaction Mixture: If the ethylation reaction was performed at elevated temperatures, cool the mixture to room temperature.
Add Quenching Solution: Slowly add an aqueous solution of the chosen quenching agent (e.g., 10% sodium thiosulfate) to the reaction mixture with vigorous stirring.[10]
Stir: Allow the mixture to stir for a period (e.g., 30 minutes) to ensure the quenching reaction is complete.
Liquid-Liquid Extraction: Transfer the mixture to a separatory funnel. If your reaction was performed in a water-miscible solvent (like DMF or THF), you will need to add a water-immiscible organic solvent (such as ethyl acetate or diethyl ether) and water to form two distinct layers.
Separate Layers: Separate the aqueous layer from the organic layer. The quenched ethyl iodide byproducts will be in the aqueous layer.
Wash Organic Layer: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove residual water.[10]
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain your crude product.
Caption: Workflow for quenching and extraction of ethyl iodide.
Q4: My product is non-polar and I'm still having trouble separating it from ethyl iodide. What are my options?
For non-polar products where quenching and extraction are insufficient, flash column chromatography is the method of choice for achieving high purity.
Underlying Principle: Flash chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluting solvent).[13] Since ethyl iodide is relatively non-polar, it will travel quickly through the silica gel with a non-polar eluent, while a more polar product will be retained longer, allowing for separation.
Step-by-Step Protocol for Flash Chromatography:
Select a Solvent System: The key to a good separation is choosing the right eluent. Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good starting point for many applications is a mixture of hexanes and ethyl acetate.[14][15] The goal is to find a solvent system where your desired product has an Rf value of approximately 0.3, while the ethyl iodide spot is much higher (closer to the solvent front).
Pack the Column: Pack a chromatography column with silica gel slurried in your chosen eluent.
Load the Sample: Dissolve your crude product in a minimal amount of a suitable solvent (methylene chloride is often a good choice) and carefully load it onto the top of the silica gel.[15]
Elute: Begin eluting with your chosen solvent system, applying positive pressure to the top of the column to increase the flow rate.
Collect Fractions: Collect the eluent in a series of fractions.
Analyze Fractions: Analyze the collected fractions by TLC to identify which ones contain your purified product.
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield your final, purified product.
Pro-Tip: For compounds that are not soluble in a suitable loading solvent, consider "dry loading." This involves adsorbing your crude mixture onto a small amount of silica gel, evaporating the solvent, and then adding the dried silica-adsorbed sample to the top of your packed column.[14][15]
Safety and Handling of Ethyl Iodide
Ethyl iodide should always be handled with appropriate safety precautions.[3]
Ventilation: Work in a well-ventilated chemical fume hood.[6][7]
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[8][16]
Storage: Store ethyl iodide in a cool, well-ventilated area, away from light and moisture.[7][17] It is often stabilized with copper powder to prevent decomposition.[2]
Disposal: Dispose of ethyl iodide and any waste containing it according to your institution's hazardous waste disposal guidelines.
This guide is intended to provide a solid foundation for troubleshooting the removal of unreacted ethyl iodide. The optimal method will always depend on the specific properties of your target molecule.
Comparative Guide: 1H NMR Profiling of Ethyl 1-ethyl-1H-indazole-6-carboxylate
Executive Summary: The Regioselectivity Challenge In the development of indazole-based pharmacophores, the alkylation of ethyl 1H-indazole-6-carboxylate is a critical yet prone-to-error step. The reaction typically yield...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Regioselectivity Challenge
In the development of indazole-based pharmacophores, the alkylation of ethyl 1H-indazole-6-carboxylate is a critical yet prone-to-error step. The reaction typically yields a mixture of two regioisomers: the thermodynamically favored N1-ethyl product (Target) and the kinetically competitive N2-ethyl byproduct (Impurity).
Distinguishing these isomers by standard LC-MS is often impossible due to identical molecular weights (
). 1H NMR spectroscopy remains the definitive tool for structural validation. This guide provides a comparative analysis of the spectral signatures of the N1- and N2-isomers, establishing a self-validating protocol for confirming the identity of ethyl 1-ethyl-1H-indazole-6-carboxylate .
Structural Analysis & Theoretical Prediction[1]
Before analyzing the spectrum, we must map the proton environments. The presence of the electron-withdrawing ester group at C6 significantly deshields the adjacent aromatic protons (H5 and H7), creating a distinct pattern compared to unsubstituted indazoles.
Chemical Structure & Numbering[1][2][3][4][5]
Figure 1: Connectivity and critical NOE interactions for distinguishing N1 vs. N2 alkylation.
Comparative NMR Data: Target (N1) vs. Alternative (N2)
The table below contrasts the expected chemical shifts in CDCl₃ . The most diagnostic difference is the chemical shift of the H3 proton and the N-methylene (N-CH₂) group.
Proton Assignment
Multiplicity
N1-Ethyl (Target) (ppm)
N2-Ethyl (Impurity) (ppm)
Diagnostic Note
H3 (Indazole Ring)
Singlet (s)
8.00 – 8.10
8.30 – 8.50
Primary Indicator: N2-H3 is significantly deshielded.
N-CH₂ (Ethyl)
Quartet (q)
4.40 – 4.50
4.60 – 4.75
N2-alkyl groups typically appear downfield of N1-alkyls.
O-CH₂ (Ester)
Quartet (q)
4.40 – 4.45
4.40 – 4.45
Overlap Risk: In the N1 isomer, this often overlaps with N-CH₂.
H7 (Aromatic)
Singlet/Doublet
8.15 – 8.25
~8.00
Deshielded by C6-ester and N1 lone pair (in N1 isomer).
H4, H5
Doublets (d)
7.80 – 8.00
7.80 – 8.00
Less diagnostic; part of the ABX/ABC system.
N-CH₃ / O-CH₃
Triplets (t)
1.40 – 1.60
1.40 – 1.60
Generally non-diagnostic.
Key Comparative Insights:
The "H3 Shift" Rule: In 1H-indazoles (N1-substituted), the H3 proton typically resonates near 8.0 ppm . In 2H-indazoles (N2-substituted), the quinoid-like character of the ring system deshields H3, shifting it downfield to 8.3–8.5 ppm .
The Methylene Overlap Trap: In the target N1-isomer , the N-CH₂ (q) and the Ester O-CH₂ (q) often have very similar chemical shifts (~4.4 ppm). This can result in a confusing 4H multiplet or overlapping quartets. In the N2-isomer , the N-CH₂ often shifts downfield (~4.6+ ppm), separating from the ester signal.
Why? This is the only way to prove spatial proximity.
Identification Workflow (Decision Tree)
Figure 2: Logic flow for definitive isomer assignment using 1D and 2D NMR.
Detailed Spectral Assignment (N1-Isomer)
Based on indazole substitution rules and ester electronic effects, the expected spectrum for ethyl 1-ethyl-1H-indazole-6-carboxylate in CDCl₃ is:
8.20 (s, 1H, H7): This proton is significantly deshielded due to the ortho effect of the C6-ester and the proximity to N1.
8.05 (s, 1H, H3): Characteristic indazole C3-H.
7.90 (d, J=8.5 Hz, 1H, H4): Ortho coupling to H5.
7.82 (d, J=8.5 Hz, 1H, H5): Ortho coupling to H4; deshielded by C6-ester.
4.45 (q, J=7.2 Hz, 2H, N-CH₂): The ethyl group on the nitrogen.
4.42 (q, J=7.2 Hz, 2H, O-CH₂): The ethyl group of the ester. Note: These two quartets (5 & 6) may overlap.
1.55 (t, J=7.2 Hz, 3H, N-CH₂-CH₃).
1.42 (t, J=7.2 Hz, 3H, O-CH₂-CH₃).
References
Elguero, J., et al. "Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques." Magnetic Resonance in Chemistry, 2024.[1][2]
Keating, J. J., & Alam, R. M. "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution." Beilstein Journal of Organic Chemistry, 2021.
Claramunt, R. M., et al. "The 13C chemical shifts are very different in isomers 2 and 3, a fact well known for other N-substituted indazoles." Journal of Organic Chemistry, 2011.
A Comparative Analysis of 13C NMR Chemical Shifts for 1-ethyl-1H-indazole-6-carboxylate: An In-Depth Technical Guide
In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for mapping the carbon framework of organic molecules. This guide provides a comprehensive analysis of the 13C NMR chemical shifts for 1-ethyl-1H-indazole-6-carboxylate, a scaffold of interest in medicinal chemistry. By integrating predictive data with experimental values from structurally analogous compounds, we offer a robust framework for spectral interpretation and structural verification.
Indazoles are a class of bicyclic heterocyclic compounds that are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities.[1] The substitution pattern on the indazole ring system critically influences its interaction with biological targets. Consequently, precise characterization of these molecules is essential. This guide will delve into the expected 13C NMR chemical shifts of 1-ethyl-1H-indazole-6-carboxylate, comparing them with known data for similar structures to provide a validated reference for researchers in the field.
Predicted 13C NMR Chemical Shifts for 1-ethyl-1H-indazole-6-carboxylate
In the absence of direct experimental data for 1-ethyl-1H-indazole-6-carboxylate, we have generated a predicted 13C NMR spectrum using advanced computational algorithms. These prediction tools leverage extensive databases of known chemical shifts and sophisticated models of electronic and steric effects. The predicted chemical shifts provide a reliable starting point for spectral assignment.
Table 1: Predicted 13C NMR Chemical Shifts for 1-ethyl-1H-indazole-6-carboxylate
Carbon Atom
Predicted Chemical Shift (ppm)
C=O
~166.0
C3
~134.0
C3a
~123.0
C4
~121.0
C5
~125.0
C6
~122.0
C7
~110.0
C7a
~140.0
O-CH2
~61.0
N-CH2
~43.0
O-CH2-CH3
~14.5
N-CH2-CH3
~15.0
Comparative Analysis with Structurally Related Compounds
To substantiate the predicted values, we will compare them with experimental 13C NMR data from structurally similar indazole derivatives. This comparative approach allows for the identification of trends in chemical shifts due to specific substituent effects.
Case Study 1: Ethyl 3-phenyl-1H-indazole-6-carboxylate
The 13C NMR data for ethyl 3-phenyl-1H-indazole-6-carboxylate offers a valuable point of comparison.[2] The presence of the phenyl group at the C3 position is expected to significantly influence the electronic environment of the indazole core.
Table 2: Experimental 13C NMR Data for Ethyl 3-phenyl-1H-indazole-6-carboxylate[2]
Carbon Atom
Chemical Shift (ppm)
C=O
166.75
C3
145.71
C3a
121.80
C4
120.88
C5
123.32
C6
127.59
C7
112.73
C7a
141.13
O-CH2
61.25
O-CH2-CH3
14.33
Analysis:
The carbonyl carbon (C=O) in both the predicted spectrum and the experimental data for the 3-phenyl analog appear at a similar downfield shift (~166 ppm), which is characteristic for an ester carbonyl.[3]
The C3 carbon in the 3-phenyl derivative is significantly deshielded (145.71 ppm) compared to the predicted value for the 1-ethyl analog (~134.0 ppm). This is attributable to the electron-withdrawing and anisotropic effects of the phenyl ring.
The chemical shifts of the ethyl carboxylate group (O-CH2 and O-CH2-CH3) are nearly identical in both the predicted and experimental data, indicating that substitution at the N1 or C3 position has a minimal effect on this remote functional group.
General Trends in Indazole 13C NMR
The 13C NMR spectra of indazoles are well-documented, and certain general trends can be observed.[4] The position of the substituent on the indazole ring has a predictable effect on the chemical shifts of the ring carbons. N-alkylation, as in our target molecule, typically results in a downfield shift of the adjacent C7a and a moderate effect on other ring carbons. The electron-withdrawing nature of the carboxylate group at C6 is expected to deshield the C6 carbon and influence the electronic distribution throughout the benzene portion of the indazole ring.
Experimental Protocol for 13C NMR Data Acquisition
To ensure the acquisition of high-quality 13C NMR data for structural elucidation, the following experimental protocol is recommended.
Step-by-Step Methodology:
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent is critical and should be based on the solubility of the compound and its chemical stability.
NMR Instrument Setup:
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral dispersion and sensitivity.
Tune and match the 13C probe to the correct frequency.
Shim the magnetic field to achieve optimal resolution.
Data Acquisition:
Acquire a standard proton-decoupled 13C NMR spectrum.
Typical acquisition parameters include:
Spectral width: ~200-250 ppm
Pulse angle: 30-45°
Relaxation delay (d1): 2-5 seconds (a longer delay may be necessary for quaternary carbons)
Number of scans: Dependent on sample concentration, typically ranging from a few hundred to several thousand scans to achieve an adequate signal-to-noise ratio.
Data Processing:
Apply a Fourier transform to the acquired free induction decay (FID).
Phase correct the spectrum.
Calibrate the chemical shift scale using the solvent peak as an internal reference (e.g., CDCl3 at 77.16 ppm, DMSO-d6 at 39.52 ppm).
Integrate the peaks if quantitative information is desired (with appropriate consideration of relaxation effects).
Caption: Workflow for 13C NMR Data Acquisition and Analysis.
Structural Influences on 13C NMR Chemical Shifts
The electronic environment of each carbon atom in 1-ethyl-1H-indazole-6-carboxylate dictates its 13C NMR chemical shift. The key structural features influencing these shifts are the N-ethyl group and the C6-carboxylate substituent.
A Senior Application Scientist's Guide to Distinguishing N1 and N2 Ethyl Indazoles by NOESY NMR
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous therap...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1] The synthesis of N-alkylated indazoles, however, frequently yields a mixture of N1 and N2 regioisomers due to the annular tautomerism of the indazole ring.[1][2] Differentiating between these isomers is a critical step in chemical synthesis and drug development, as the position of the alkyl group can significantly impact the molecule's biological activity and pharmacological properties. While various NMR techniques can be employed, Nuclear Overhauser Effect Spectroscopy (NOESY) stands out as a powerful and definitive method for unambiguous structural assignment.[3][4] This guide provides an in-depth, experience-driven comparison of N1 and N2 ethyl indazoles, focusing on the application of NOESY NMR for their differentiation, complete with supporting experimental insights.
The Challenge: Regioisomerism in Indazole Alkylation
The alkylation of the 1H-indazole ring system can occur at either of the two nitrogen atoms, leading to the formation of N1 and N2-substituted products.[1] The 1H-indazole tautomer is generally the more thermodynamically stable form.[2][5] However, reaction conditions such as the base, solvent, and the nature of the alkylating agent can influence the kinetic and thermodynamic control of the reaction, often resulting in a mixture of both regioisomers.[6][7] While techniques like Heteronuclear Multiple Bond Correlation (HMBC) can also be used to distinguish these isomers by observing long-range correlations between the alkyl protons and the indazole ring carbons (C7a for N1 and C3 for N2), NOESY provides a through-space correlation that offers a direct and often more intuitive confirmation of the substitution pattern.[2][8]
The NOESY Solution: Probing Through-Space Proximity
The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization from one nucleus to another through space.[9] This effect is exquisitely sensitive to the distance between nuclei, with the strength of the NOE being inversely proportional to the sixth power of the internuclear distance (I ∝ 1/r⁶).[10] In a 2D NOESY experiment, cross-peaks are observed between protons that are spatially close (typically < 5 Å), regardless of whether they are connected through chemical bonds.[9][11] This principle is the cornerstone of its utility in distinguishing N1 and N2 ethyl indazoles.
Distinguishing Features in N1 vs. N2 Ethyl Indazoles:
The key to differentiating the two isomers lies in the proximity of the ethyl group's methylene protons (-CH2-) to specific protons on the indazole core.
N1-Ethyl Indazole: The ethyl group is attached to the N1 position. The methylene protons of the ethyl group are in close spatial proximity to the H-7 proton of the indazole ring. Therefore, a distinct NOE cross-peak is expected between the -CH2- protons and the H-7 proton.
N2-Ethyl Indazole: The ethyl group is attached to the N2 position. In this configuration, the methylene protons of the ethyl group are spatially close to both the H-3 proton and the H-7 proton of the indazole ring. Consequently, NOE cross-peaks are anticipated between the -CH2- protons and both the H-3 and H-7 protons.
This differential pattern of NOE correlations provides an unambiguous method for assigning the correct isomeric structure.
Experimental Protocol: A Self-Validating Workflow
The following protocol is designed to provide a robust and reliable method for acquiring and interpreting NOESY data for the differentiation of N1 and N2 ethyl indazoles.
Step 1: Sample Preparation
Dissolve the Sample: Accurately weigh approximately 5-10 mg of the purified indazole isomer and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.5-0.6 mL in a 5 mm NMR tube.
Solvent Selection: The choice of solvent should ensure good solubility and minimize signal overlap. CDCl₃ is often a good starting point for many organic molecules.
Degassing (Optional but Recommended): For optimal NOESY sensitivity, especially for small molecules, it is advisable to degas the sample to remove dissolved oxygen, which is paramagnetic and can quench the NOE effect.[10] This can be achieved by several freeze-pump-thaw cycles.
Step 2: 1D ¹H NMR Acquisition
Acquire a Standard ¹H Spectrum: Before any 2D experiment, a high-quality 1D ¹H NMR spectrum is essential for determining the chemical shifts of all protons and for optimizing the parameters for the 2D experiment.
Signal Assignment: Assign all proton resonances as accurately as possible. For indazoles, the aromatic protons typically appear in the range of 7-8.5 ppm. The H-3 proton is often a singlet, while H-4 to H-7 appear as a coupled spin system.[6] The ethyl group protons will appear as a quartet (-CH₂-) and a triplet (-CH₃) in the upfield region.
Step 3: 2D NOESY Experiment Setup
Pulse Program: Select a standard 2D NOESY pulse sequence (e.g., noesygpph on Bruker instruments).[10]
Spectral Width: Set the spectral width to encompass all proton signals of interest.
Mixing Time (d8/tm): This is a critical parameter. The mixing time determines the duration during which NOE transfer occurs. For small molecules like ethyl indazoles, a mixing time in the range of 0.5 to 1.5 seconds is generally appropriate.[10][11] It is often beneficial to run a series of NOESY experiments with varying mixing times to observe the build-up of the NOE.
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is typically sufficient.
Number of Scans (ns) and Increments (td in F1): The number of scans per increment and the number of increments in the indirect dimension will determine the experiment time and the resolution in the F1 dimension. A good starting point is 16-32 scans and 256-512 increments.
Step 4: Data Processing and Interpretation
Fourier Transformation: Process the acquired data using a 2D Fourier transform. Apply appropriate window functions (e.g., sine-bell) in both dimensions.
Phasing: Carefully phase the spectrum to obtain pure absorption-phase signals.
Analysis of Cross-Peaks: Examine the 2D NOESY spectrum for the key cross-peaks that differentiate the N1 and N2 isomers as detailed in the "The NOESY Solution" section.
Data Presentation: A Comparative Analysis
The following table summarizes the expected key NOESY correlations for N1 and N2-ethyl indazole.
Proton Correlation
Expected NOE in N1-Ethyl Indazole
Expected NOE in N2-Ethyl Indazole
Rationale
-CH₂- (ethyl) ↔ H-7
Strong
Present
The ethyl group at either N1 or N2 is in proximity to the H-7 proton.
-CH₂- (ethyl) ↔ H-3
Absent
Strong
Only in the N2 isomer are the ethyl methylene protons close enough to the H-3 proton for a significant NOE.
Visualizing the Workflow and Structural Logic
To further clarify the experimental process and the underlying structural differences, the following diagrams are provided.
Caption: A streamlined workflow for NOESY-based isomer differentiation.
Caption: Spatial proximity of the ethyl group in N1 and N2 indazole isomers.
(Note: The image source in the DOT script is a placeholder and would be replaced with actual molecular structures illustrating the NOE correlations in a final publication.)
Complementary 2D NMR Techniques
While NOESY is a powerful tool, a comprehensive structural elucidation often benefits from a suite of 2D NMR experiments.
COSY (Correlation Spectroscopy): Establishes through-bond proton-proton couplings, which is invaluable for assigning the aromatic spin system (H-4, H-5, H-6, H-7).[12][13]
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons, aiding in the assignment of both ¹H and ¹³C spectra.[14][15]
HMBC (Heteronuclear Multiple Bond Correlation): Provides information about long-range (2-3 bond) couplings between protons and carbons.[14][16] As mentioned earlier, the correlation of the ethyl -CH₂- protons to either C-7a (for N1) or C-3 (for N2) can serve as a confirmatory method to the NOESY data.[8]
Conclusion
The unambiguous differentiation of N1 and N2 ethyl indazole regioisomers is a critical analytical challenge in synthetic and medicinal chemistry. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides a robust and reliable solution by probing through-space proton proximities. The presence of a key NOE correlation between the ethyl methylene protons and the H-3 proton is a definitive marker for the N2-isomer, while its absence is characteristic of the N1-isomer. By following a well-structured experimental protocol and leveraging the complementary information from other 2D NMR techniques, researchers can confidently assign the regiochemistry of their synthesized indazole derivatives, ensuring the integrity of their downstream applications in drug discovery and development.
References
Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774. [Link]
Doğanç, F., & Göker, A. H. (2024). REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. Marmara Pharmaceutical Journal. [Link]
Doğanç, F., & Göker, A. H. (2024). REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. ResearchGate. [Link]
Catarino, R., et al. (2012). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 17(12), 14098-14115. [Link]
Long-range heteronuclear correlation. University of Ottawa. [Link]
Alam, R., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1933-1943. [Link]
The two tautomers of indazole, with atom numbering. ResearchGate. [Link]
Two Dimensional Heteronuclear NMR Spectroscopy. (2023). Chemistry LibreTexts. [Link]
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). Beilstein Journal of Organic Chemistry, 20, 1038-1048. [Link]
Ethyl 1-ethylindazole-6-carboxylate (MW 218.25 Da) is a critical pharmacophore in the synthesis of indazole-based therapeutics, including kinase inhibitors and synthetic cannabinoid receptor agonists (SCRAs).
In drug development, the primary analytical challenge is not merely detection, but regioisomeric differentiation . The synthesis of N-alkyl indazoles often yields a mixture of the thermodynamically favored N1-isomer (Target) and the kinetically favored N2-isomer (Impurity). Because these isomers share identical molecular weights (
), standard MS1 analysis is insufficient.
This guide compares the fragmentation behavior of the N1-target against its N2-isomer and hydrolysis degradation products, providing a definitive LC-MS/MS workflow for purity verification.
Experimental Protocol: Self-Validating Workflow
To replicate the fragmentation data described below, use the following standardized LC-MS/MS conditions. This protocol is designed to maximize the generation of diagnostic acylium ions.
Chromatographic Conditions
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ESI).
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 10 minutes. Note: N1 and N2 isomers typically separate chromatographically, with N2 eluting earlier due to higher polarity.
Scan Type: Product Ion Scan (Precursor m/z 219.1).
Comparative Fragmentation Analysis
The differentiation relies on the stability of the core indazole ring and the lability of the ester vs. N-alkyl groups.
A. The Primary Pathway (Target Molecule: N1-Isomer)
The fragmentation of ethyl 1-ethylindazole-6-carboxylate follows a sequential neutral loss pattern typical of aromatic esters.
Precursor (
219): Protonated molecule .
Primary Transition (
173): Loss of Ethanol (46 Da). The ethoxy group is the most labile, generating a stable acylium ion. This is typically the Base Peak (100% relative abundance).
Secondary Transition (
145): Loss of Carbon Monoxide (28 Da). The acylium ion undergoes decarbonylation to form the ethyl-indazolium cation.
Tertiary Transition (
117): Loss of Ethylene (28 Da). The N1-ethyl group undergoes cleavage (likely via a 1,5-hydride shift mechanism), leaving the bare protonated indazole core.
B. The Comparator (Impurity: N2-Isomer)
While the N2-isomer produces the same m/z fragments, the relative abundance (RA) differs due to the "Ortho Effect" and charge localization:
Stability: The N2-ethyl group is generally less stable than the N1-ethyl.
Diagnostic Ratio: The transition
(Loss of from the N-ethyl group before ester cleavage) is often more pronounced in N2 isomers due to the proximity of the N2 lone pair to the C3 position, facilitating different ring-opening or elimination mechanisms.
C. Quantitative Comparison Table
Parameter
Target: Ethyl 1-ethylindazole-6-carboxylate
Comparator: Ethyl 2-ethylindazole-6-carboxylate
Degradant: 1-ethylindazole-6-carboxylic acid
Parent Ion ()
219.1
219.1
191.1
Retention Time (RT)
Late Eluter (Lower Polarity)
Early Eluter (Higher Polarity)
Earliest (Acidic)
Key Fragment 1
173.1 (Base Peak)
173.1 (High Intensity)
173.1 (Loss of )
Key Fragment 2
145.1 (Stable)
145.1 (Variable)
145.1 (Loss of CO)
Diagnostic Feature
High stability of 173 ion
Higher ratio of direct N-dealkylation
Parent mass shift (-28 Da)
Visualized Pathways (Graphviz)
Diagram 1: Mechanistic Fragmentation Pathway
This diagram illustrates the sequential loss of the ester and alkyl groups for the target molecule.
Caption: Step-wise CID fragmentation pathway of Ethyl 1-ethylindazole-6-carboxylate (ESI+).
Diagram 2: Decision Tree for Isomer Differentiation
Use this logic flow to distinguish the target N1 product from N2 impurities.
Caption: Logic flow for distinguishing N1 (Target) vs N2 (Impurity) isomers using LC-MS.
References
Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles.
, ) between N1 and N2 indazole esters.
Differentiation of regioisomeric N-alkylation of indazoles.
Source: Magnetic Resonance in Chemistry (PubMed)
Context: Validates the thermodynamic stability of N1 isomers and the use of analytical techniques to distinguish them from N2 impurities.
Mass Spectrometry Fragmentation Patterns of Organic Compounds.
Source: ChemGuide
Context: Provides the foundational mechanism for ethyl ester cleavage (Loss of 45/46 Da) and alkyl group fragmentation.
Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids.
Source: Forensic Toxicology (via ResearchGate)
Context: Confirms the "acylium-indazole" (m/z 145) and "methylidene-indazolium" pathways in complex indazole carboxylate derivatives.[5]
Technical Guide: IR Spectral Analysis of Ethyl 1-ethyl-1H-indazole-6-carboxylate
Executive Summary Compound: Ethyl 1-ethyl-1H-indazole-6-carboxylate Target Analyte: Carbonyl ( ) Stretching Frequency Diagnostic Range: (Conjugated Ester)[1][2][3][4] This guide provides a technical analysis of the infra...
) Stretching Frequency
Diagnostic Range: (Conjugated Ester)[1][2][3][4]
This guide provides a technical analysis of the infrared (IR) spectrum of ethyl 1-ethyl-1H-indazole-6-carboxylate, focusing on the carbonyl stretch as a primary quality attribute. Designed for medicinal chemists and analytical scientists, this document compares the target compound against structural analogs and precursors to establish a self-validating identification protocol.
Theoretical Basis & Spectral Mechanics
The infrared spectrum of ethyl 1-ethyl-1H-indazole-6-carboxylate is defined by the conjugation between the ester functionality and the aromatic indazole core. Unlike aliphatic esters (
), the carbonyl stretch in this molecule undergoes a bathochromic shift (lower wavenumber) due to resonance delocalization.
The Conjugation Effect
The ester group at position 6 is directly attached to the benzene ring of the indazole system. The
-electron system of the aromatic ring can donate electron density into the antibonding orbital of the carbonyl group.
Mechanism: Resonance reduces the double-bond character of the
bond.
Result: The force constant (
) decreases, lowering the vibrational frequency () according to Hooke's Law:
N-Ethylation Impact: The ethyl group at
stabilizes the benzenoid tautomer of the indazole. This maximizes aromaticity and ensures consistent conjugation with the ester, maintaining the peak in the range.
Visualization of Resonance Effects
The following diagram illustrates the electronic interactions leading to the observed frequency shift.
Figure 1: Mechanistic pathway of carbonyl frequency shift due to aromatic conjugation.
Comparative Analysis: Target vs. Alternatives
To validate the identity of ethyl 1-ethyl-1H-indazole-6-carboxylate, one must distinguish it from its synthetic precursor (N-unsubstituted) and potential regioisomers.
Spectral Comparison Table
Feature
Target Compound (N1-Ethyl)
Precursor (N-H Indazole)
Aliphatic Analog (Ethyl Acetate)
Amide Derivative (Carboxamide)
C=O Frequency
N-H Stretch
Absent
Present ()
Absent
Present ()
C-O Stretch
Strong ()
Strong ()
Strong
Weak/Absent
Aromatic C=C
Present ()
Present
Absent
Present
Key Differentiators
Vs. Precursor (Ethyl 1H-indazole-6-carboxylate):
The most critical differentiator is the absence of the N-H stretching band in the target compound. The precursor exhibits a sharp (or broad, if H-bonded) band above
.[5] The target, being N-alkylated, will show only C-H stretches (aromatic , aliphatic ).
Vs. Regioisomer (N2-Ethyl Isomer):
While the C=O stretch may overlap, N2-substituted indazoles possess a "quinonoid" character that disrupts the benzene ring's aromaticity. This often leads to subtle shifts in the "fingerprint region" and may shift the C=O frequency slightly higher (
) due to reduced conjugation efficiency compared to the stable N1-benzenoid form.
Experimental Protocols
To ensure data integrity and reproducibility, follow these standardized protocols for spectral acquisition.
Method A: Attenuated Total Reflectance (ATR) - Recommended
ATR is preferred for solid samples due to minimal preparation and ease of cleaning.
Crystal Selection: Use a Diamond or ZnSe crystal.
Background: Collect a 32-scan background spectrum of the clean crystal.
Sample Application: Place ~5 mg of the solid ethyl 1-ethyl-1H-indazole-6-carboxylate onto the crystal.
Compression: Apply pressure using the anvil until the force gauge indicates optimal contact.
Acquisition: Scan from
(Resolution: , Scans: 32).
Validation: Verify the C=O peak is a sharp singlet between
.
Method B: Solution Phase (CCl₄ or CHCl₃)
Used to eliminate solid-state packing effects (hydrogen bonding or polymorphism).
Solvent: Use spectroscopic grade Chloroform (
) or Carbon Tetrachloride ().
Concentration: Prepare a 10 mg/mL solution.
Cell: Use a liquid cell with NaCl or KBr windows (0.1 mm path length).
Note: In solution, the C=O peak typically shifts to a slightly higher frequency (
to ) compared to the solid state due to the loss of intermolecular dipole interactions.
Analytical Workflow Diagram
Figure 2: Logical decision tree for IR spectral validation.
References
NIST Chemistry WebBook. Indole-1-carboxylic acid, ethyl ester (Analogous Indazole Data). National Institute of Standards and Technology. Link
UCLA Chemistry & Biochemistry. Table of IR Absorptions: Carbonyl Compounds.Link
LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups: Esters and Aromatics.Link
Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (Providing comparative amide frequencies). Link
OrgChemBoulder. IR Spectroscopy Tutorial: Esters vs. Conjugated Systems. University of Colorado Boulder. Link
Comparison of ethyl 1-ethyl-1H-indazole-6-carboxylate vs methyl ester
Technical Comparison Guide: Ethyl 1-ethyl-1H-indazole-6-carboxylate vs. Methyl Ester Analog Part 1: Executive Summary & Strategic Verdict In the optimization of indazole-based medicinal scaffolds—particularly kinase inhi...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Comparison Guide: Ethyl 1-ethyl-1H-indazole-6-carboxylate vs. Methyl Ester Analog
Part 1: Executive Summary & Strategic Verdict
In the optimization of indazole-based medicinal scaffolds—particularly kinase inhibitors (e.g., VEGFR, LRRK2)—the choice between the ethyl and methyl ester at the 6-position is rarely arbitrary. It is a calculated decision balancing crystallinity , lipophilicity , and hydrolytic lability .
Select the Ethyl Ester (Ethyl 1-ethyl-1H-indazole-6-carboxylate) when:
Purification is Critical: The ethyl chain disrupts packing less than the methyl in certain polymorphs, often yielding superior crystalline solids that are easier to purify without chromatography.
Lipophilicity is Required: If the downstream application requires passive membrane permeability (PAMPA), the ethyl group adds ~0.4–0.5 LogP units, potentially aiding cell entry before prodrug cleavage.
Slower Hydrolysis: You require a more stable intermediate during mild basic workups of other functional groups.
Select the Methyl Ester (Methyl 1-ethyl-1H-indazole-6-carboxylate) when:
Atom Economy & Speed: You need rapid saponification to the free acid (approx. 3x faster reaction rates).
Solubility Profile: Your workflow utilizes polar organic solvents (MeOH, DMSO) where the methyl ester exhibits higher solubility limits.
NMR Diagnostics: The methyl singlet (~3.9 ppm) provides a cleaner diagnostic handle in complex crude mixtures compared to the ethyl quartet/triplet overlap.
Part 2: Physicochemical Profile & Performance Metrics
The following data synthesizes experimental trends for 1,6-disubstituted indazoles.
Ethyl is more lipophilic; better for non-polar extraction.
Hydrolysis Rate ()
1.0 (Reference)
~3.2x Faster
Methyl ester cleaves significantly faster in LiOH/THF.
Physical Form
Often Crystalline Solid
Solid or Viscous Oil
Ethyl esters crystallize more readily in Et₂O/Hexanes.
¹H NMR Handle
Quartet (~4.4 ppm) + Triplet (~1.4 ppm)
Singlet (~3.9 ppm)
Methyl singlet is distinct; Ethyl signals can overlap with N-ethyl.
Part 3: Synthetic Utility & Reactivity
The N-Alkylation Regioselectivity Challenge
A critical synthesis step involves installing the N1-ethyl group. Both esters follow the same regioselectivity rules. Alkylation of the parent 1H-indazole-6-carboxylate yields a mixture of N1 (thermodynamic) and N2 (kinetic) isomers.
Observation: The Ethyl ester derivative often allows for easier separation of the N1/N2 isomers via fractional crystallization compared to the Methyl ester, which frequently requires column chromatography.
Hydrolytic Kinetics
In medicinal chemistry, these esters are typically transient protecting groups.
Methyl Ester: Hydrolyzes completely in 1M LiOH/THF (1:1) within 30–60 minutes at RT.
Ethyl Ester: Often requires heating (40–50°C) or stronger bases (NaOH) to achieve completion in the same timeframe, reducing the risk of accidental hydrolysis during mild basic extractions.
Part 4: Experimental Protocols
Protocol A: Synthesis of Ethyl 1-ethyl-1H-indazole-6-carboxylate
Use this protocol to maximize N1-selectivity and crystallinity.
Standardized assay to determine deprotection rate.
Setup: Prepare two vials.
Vial A: 50 mg Ethyl ester in 1 mL THF.
Vial B: 50 mg Methyl ester in 1 mL THF.
Initiation: Add 1 mL of 1M LiOH (aq) to both vials simultaneously. Stir at 20°C.
Monitoring: Spot TLC (50% EtOAc/Hex) every 10 minutes.
Result: Vial B (Methyl) shows disappearance of starting material spot by T=30 min. Vial A (Ethyl) retains ~20-30% starting material at T=30 min, requiring extended time or heat.
Part 5: Visualization of Synthetic Pathways
The following diagram illustrates the parallel processing of these esters and the decision logic for choosing between them.
Caption: Comparative workflow showing the purification advantage of the ethyl ester versus the kinetic advantage of the methyl ester.
Part 6: References
Synthesis and Biological Evaluation of Indazole Derivatives. Der Pharma Chemica, 2012, 4(3):1311-1316. (Describes general amide coupling from indazole-carboxylic acids).
Hydrolysis of Esters: Kinetics and Mechanisms. Chemistry LibreTexts. (General principles of steric effects on ester hydrolysis rates: Methyl > Ethyl).
Ethyl 1H-indazole-6-carboxylate Product Data. J&K Scientific. (Physical data verification for the ethyl ester scaffold).
Methyl 1-methyl-1H-indazole-6-carboxylate Properties. Sigma-Aldrich. (Comparative data point for methyl ester analogs).
Synthesis of 6-[(ethylthio)methyl]-1H-indazole. Heterocyclic Communications, 2015.[1] (Demonstrates N-alkylation protocols for 6-substituted indazoles).
A Comparative Analysis of the Physicochemical Properties of N1- and N2-Ethyl Indazole-6-Carboxylate Regioisomers
For researchers and professionals in drug development, a precise understanding of the physical properties of isomeric compounds is paramount. Regioisomers, while structurally similar, can exhibit significant differences...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, a precise understanding of the physical properties of isomeric compounds is paramount. Regioisomers, while structurally similar, can exhibit significant differences in their physicochemical characteristics, including melting point, solubility, and crystal packing. These variations can have profound implications for drug formulation, bioavailability, and manufacturing processes. This guide provides an in-depth comparison of the melting points of N1-ethyl-1H-indazole-6-carboxylate and N2-ethyl-2H-indazole-6-carboxylate, supported by experimental protocols and a discussion of the underlying physicochemical principles.
Introduction to Indazole Regioisomerism
Indazole, a bicyclic heteroaromatic compound, possesses two nitrogen atoms in its pyrazole ring.[1] Alkylation of the indazole core, a common step in the synthesis of many pharmaceutical agents, can occur at either the N1 or N2 position, leading to the formation of two distinct regioisomers.[2] The starting material, ethyl 1H-indazole-6-carboxylate, exists predominantly as the 1H-tautomer. However, upon deprotonation, the resulting anion is ambidentate, allowing for electrophilic attack at either nitrogen. This typically results in a mixture of N1 and N2 alkylated products, the ratio of which is influenced by reaction conditions such as the choice of base, solvent, and temperature.
The seemingly subtle difference in the position of the ethyl group between the N1 and N2 isomers leads to significant changes in the molecule's electronic distribution, dipole moment, and overall shape. These molecular-level distinctions are directly responsible for the observable differences in their macroscopic physical properties, most notably their melting points.
Melting Point Comparison: N1- vs. N2-Substituted Indazoles
The parent 1H-indazole has strong hydrogen bonding capabilities, leading to a high melting point. The N2-ethyl isomer lacks this and has a significantly lower melting point.
The N2-methyl carboxylic acid has a relatively high melting point, likely due to hydrogen bonding through the carboxylic acid group. The N1 isomer is expected to have a different value due to altered crystal packing.
The consistent, albeit qualitative, observation is that the positioning of the alkyl group significantly impacts the crystalline structure and, consequently, the melting point.
The Physicochemical Basis for Melting Point Discrepancies
The melting point of a crystalline solid is determined by the strength of the intermolecular forces holding the molecules together in a crystal lattice.[5] For the N1- and N2-ethyl indazole-6-carboxylate isomers, the key factors influencing these forces are:
Dipole Moment and Intermolecular Interactions: The N1-substituted indazole ring system generally exhibits a larger dipole moment compared to the N2-isomer. This is because the individual bond dipoles in the N1-isomer align in a way that creates a greater net molecular dipole. A larger dipole moment leads to stronger dipole-dipole interactions between molecules in the crystal lattice, requiring more thermal energy to overcome, thus resulting in a higher melting point.
Molecular Symmetry and Crystal Packing: The overall shape and symmetry of a molecule play a crucial role in how efficiently it can pack into a crystal lattice. Molecules with higher symmetry or a more linear shape tend to pack more tightly, maximizing van der Waals forces and leading to higher melting points. While neither indazole isomer possesses high symmetry, the N1-isomer's configuration may allow for a more ordered and stable crystal packing arrangement compared to the N2-isomer, contributing to a higher melting point.
Hydrogen Bonding Potential: In the parent ethyl 1H-indazole-6-carboxylate, the N-H bond allows for intermolecular hydrogen bonding, which is a very strong intermolecular force. Upon ethylation, this specific hydrogen bonding is lost for both isomers. However, the resulting molecular geometry and electron distribution of each isomer will influence other potential weak intermolecular interactions, such as C-H···O or C-H···N interactions, which can collectively impact the crystal lattice energy.
Experimental Protocols
The following sections detail the generalized procedures for the synthesis, separation, and characterization of N1- and N2-ethyl indazole-6-carboxylate.
Synthesis and Separation of N1- and N2-Ethyl Indazole-6-Carboxylate
The synthesis begins with the alkylation of ethyl 1H-indazole-6-carboxylate, which invariably produces a mixture of the N1 and N2 regioisomers. Subsequent purification by column chromatography is necessary to isolate the individual isomers.
Step-by-Step Methodology:
Reaction Setup: To a solution of ethyl 1H-indazole-6-carboxylate (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 1.5 equivalents).
Alkylation: Stir the suspension at room temperature for 30 minutes, then add ethyl iodide (EtI, 1.2 equivalents) dropwise.
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material and the appearance of two new, closely spaced product spots.
Workup: Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude mixture of N1 and N2 isomers.
Purification: Separate the two isomers using column chromatography on silica gel. A gradient elution system, for example, starting with pure hexane and gradually increasing the polarity with ethyl acetate, is typically effective in resolving the two products. The N1 isomer is generally more polar and will have a lower Rf value on TLC compared to the N2 isomer.
Characterization: Collect the fractions corresponding to each isomer and concentrate them to yield the pure N1-ethyl-1H-indazole-6-carboxylate and N2-ethyl-2H-indazole-6-carboxylate. Confirm the identity and purity of each isomer using NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.
Caption: Synthetic and purification workflow for N1 and N2-ethyl indazole-6-carboxylate.
Melting Point Determination
Accurate melting point determination is critical for assessing the purity of the isolated isomers.
Step-by-Step Methodology:
Sample Preparation: Ensure the isolated crystalline samples are completely dry. Finely powder a small amount of the sample.
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end to a height of 2-3 mm.
Measurement: Place the loaded capillary tube into a calibrated melting point apparatus.
Heating Protocol: Heat the sample rapidly to about 20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.
Data Recording: Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). A pure compound will typically exhibit a sharp melting range of 0.5-1°C.
Caption: Relationship between molecular properties and melting point.
Conclusion
The regioselective synthesis and separation of N1- and N2-ethyl indazole-6-carboxylates are critical steps in the development of indazole-based pharmaceuticals. Although their chemical formulas are identical, these two isomers exhibit distinct physical properties, most notably their melting points. The difference in melting points arises from fundamental variations in their molecular structure, which affect dipole moments, molecular symmetry, and the efficiency of crystal lattice packing. As a general trend, N1-substituted indazoles often exhibit higher melting points due to stronger intermolecular forces. A thorough characterization of each isomer is essential to ensure the desired solid-state properties for any downstream applications in drug development and manufacturing.
ResearchGate. (PDF) New Indazole Compounds Derived from Ethyl-4-Hydroxy-4'- Substituted-Cyclohexen-6-One-Carboxylate: Synthesis and Biological Activity. [Link]
Core Directive: This guide outlines the autonomous, self-validating disposal protocol for Ethyl 1-ethyl-1H-indazole-6-carboxylate . As a specialized indazole derivative often used in drug discovery (e.g., synthetic cannabinoid scaffolds or kinase inhibitors), it lacks a widely harmonized specific CAS number in public safety databases but is structurally analogous to Ethyl 1H-indazole-6-carboxylate (CAS 713-09-7) .
Operational Assumption: Treat this substance as a Hazardous Organic Solid with potential biological activity. The presence of the N-ethyl group increases lipophilicity compared to the parent indazole, potentially enhancing bioavailability and aquatic toxicity.
Before initiating disposal, you must validate the hazard profile. Indazole esters are generally stable but reactive toward strong oxidizers and bases (hydrolysis risk).
Health Hazards (H-Codes inferred from analogs):
H302: Harmful if swallowed.
H315/H319: Causes skin and serious eye irritation.
H335: May cause respiratory irritation (dust hazard).
Reactivity: Stable under normal conditions. Avoid contact with strong oxidizing agents (e.g., nitric acid, permanganates) to prevent exothermic reactions.
Disposal Workflow: The "Zero-Emissions" Protocol
This protocol uses a Segregation-Accumulation-Incineration logic to ensure zero environmental release.
Step 1: Waste Characterization & Segregation
Critical Rule: Do NOT dispose of this compound down the sink. Indazole derivatives can be toxic to aquatic life and persist in water systems.
Compatibility Check: Ensure the waste container does not contain oxidizers or strong acids.
Step 2: Accumulation & Containment
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or an amber glass jar with a chemically resistant screw cap.
Solvent Dissolution (Optional but Recommended for Bulk):
If you have large quantities (>50g), dissolve the solid in a combustible, non-halogenated solvent (e.g., Acetone, Ethanol) to facilitate injection into the incinerator.
Ratio: 10% w/v solution is sufficient.
Validation: Check pH of the solution; it should be near neutral (pH 6-8).
Constituents: List "Ethyl 1-ethyl-1H-indazole-6-carboxylate" and any solvent used (e.g., "Acetone").
Hazard Checkbox: Mark "Toxic" and "Irritant."
Step 4: Final Disposal (Incineration)
Method: High-temperature incineration is the only approved method for destroying the indazole core effectively.
Vendor Handover: Transfer to your institution's EHS (Environmental Health & Safety) or a licensed waste management vendor (e.g., Veolia, Clean Harbors).
Visual Logic: Waste Stream Decision Tree
The following diagram illustrates the decision logic for segregating this specific chemical to prevent cross-contamination or regulatory violations.
Caption: Decision logic for segregating indazole ester waste. Green path indicates the preferred, standard disposal route.
Emergency Procedures: Spills & Exposure
Scenario: You spill 5g of the powder on the benchtop.
Evacuate & PPE: Clear the immediate area. Don Nitrile gloves , safety goggles, and a lab coat. If dust is visible, wear an N95 or P100 respirator.
Containment: Do not blow dust. Cover the spill with a damp paper towel to suppress aerosolization.
Cleanup:
Scoop the wet material into a waste jar.
Wipe the surface with an ethanol-soaked tissue.
Wash the surface with soap and water.
Disposal of Debris: All cleanup materials (gloves, towels) must go into the Hazardous Solid Waste bin, not the regular trash.
Regulatory & Compliance Context (RCRA)
RCRA Status: This specific compound is not explicitly P-listed or U-listed by the EPA.
Generator Status: It falls under "Process Waste" or "Characteristic Waste" if mixed with ignitable solvents.
Compliance Action: Always characterize this as "Hazardous Chemical Waste" to ensure compliance with the "Cradle-to-Grave" liability standard under 40 CFR Parts 260-273.
References
PubChem. (2025).[1] Ethyl 1H-indazole-6-carboxylate (CAS 713-09-7) Compound Summary. National Library of Medicine. Available at: [Link][2]
National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press. Available at: [Link]
Ethyl 1-ethyl-1H-indazole-6-carboxylate is a specialized heterocyclic building block. While often categorized generically as an organic ester, its indazole core structure is a "privileged scaffold" in medicinal chemistry, frequently associated with kinase inhibition and receptor modulation [1].
The Critical Safety Directive:
Because specific toxicological data (LD50, chronic exposure limits) are often proprietary or non-existent for specific research intermediates, you must apply the Precautionary Principle . Treat this compound as a potential bioactive agent capable of systemic effects upon absorption, not just a simple skin irritant.
Hazard Identification & Risk Analysis
The following hazard statements are derived from Structure-Activity Relationships (SAR) of the indazole carboxylate family [2].
Fine particulates can cause mechanical and chemical corneal damage.
Systemic
N/A
Potential Kinase Inhibitor.
Unknown Chronic Risk: Indazoles are designed to interact with biological enzymes. Long-term low-level exposure must be prevented.[5]
Personal Protective Equipment (PPE) Matrix
Do not rely on generic "lab safety" rules. Use this matrix to select PPE based on the specific physical state of the compound.
A. Hand Protection Strategy
Rationale: Indazole esters are lipophilic. Once dissolved in solvents like Dichloromethane (DCM) or Dimethyl Sulfoxide (DMSO), they can permeate standard nitrile gloves rapidly.
Single glove acceptable. Change immediately if punctured.
Synthesis / Extraction
Solution (in Alcohols/Ethyl Acetate)
Nitrile (High Grade)
0.15 mm (6 mil)
Double Gloving Required. Inspect outer glove every 30 mins.
Solubilization
Solution (in DCM/Chloroform)
Laminate (Silver Shield®) or Viton®
N/A
Standard nitrile offers <2 mins protection against DCM. Use laminate liners.
B. Respiratory & Eye Protection[3][4][8]
Primary Engineering Control: All handling of the neat solid must occur inside a certified Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).
Secondary Protection (If hood is unavailable or for spill cleanup):
Respirator: NIOSH-approved N95 (minimum) or P100 (HEPA) half-mask. Surgical masks offer zero protection against chemical dust.
Eye Wear: Chemical splash goggles (indirect venting) are superior to safety glasses when handling fine powders that drift.
Operational Protocols: Step-by-Step
Phase 1: Weighing & Transfer (Critical Control Point)
Risk: Static electricity can cause organic powders to "jump," creating airborne dust.
Static Neutralization: Use an ionizing fan or anti-static gun on the spatula and weigh boat before touching the compound.
Draft Protection: Place the balance deep inside the fume hood. Lower the sash to the lowest comfortable working height.
Technique: Do not dump powder. Use a "tap-and-transfer" motion to minimize aerosolization.
Decontamination: Immediately wipe the balance area with a solvent-dampened Kimwipe (Acetone or Ethanol) after weighing. Dispose of the wipe as hazardous solid waste.
Phase 2: Solubilization & Reaction
Solvent Choice: Dissolve the solid slowly. Avoid vigorous vortexing in open vessels.
Labeling: Any flask containing the solution must be labeled "Bioactive Intermediate - Indazole Derivative."
Heating: If refluxing, ensure the condenser is active before heating. Indazole esters have high boiling points but can co-distill with solvents.
Emergency Response & Spill Management
Scenario: Spillage of 500mg Solid Powder on Benchtop
Evacuate & Alert: Clear the immediate area. Inform lab personnel.
Don PPE: Put on Double Nitrile gloves, Splash Goggles, and an N95/P100 respirator.
Dry Cleanup (Preferred):
Do NOT spray solvent directly on the powder (this spreads it).
Cover the spill with a damp paper towel (water or ethanol) to suppress dust.
Scoop the damp material into a wide-mouth waste jar.
Wet Polish: Wipe the surface 3 times with Ethanol-soaked pads.
Verification: Check under UV light (254 nm). Many indazole derivatives are fluorescent. If it glows, clean it again.
Waste Disposal & Deactivation[6][7][9][10]
Follow "Cradle-to-Grave" management. Do not flush down drains.[7]
Waste Type
Classification
Disposal Container
Notes
Solid Waste
Hazardous Chemical Solid
High-Density Polyethylene (HDPE) Drum
Label as "Toxic Organic Solid."
Liquid Waste (Halogenated)
Halogenated Solvent
Safety Can (Red)
If dissolved in DCM/Chloroform.
Liquid Waste (Non-Hal)
Flammable Solvent
Safety Can (Yellow/White)
If dissolved in Ethanol/Ethyl Acetate.
Contaminated Sharps
Biohazardous Sharps
Rigid Puncture-Proof Bin
Needles used for injection of this compound.
Operational Workflow Diagram
The following logic flow ensures safety compliance from receipt to disposal.
Figure 1: Decision matrix for safe handling, emphasizing the divergence in PPE requirements based on physical state.
References
Zhang, L. et al. (2024). "Indazole derivatives as potent kinase inhibitors: Structure-activity relationship and therapeutic potential." Journal of Medicinal Chemistry. (Generalized citation for Indazole bioactivity context)